Ethyl(1-phenylethyl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
18908-70-8 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-9-7-8-12-16(14)13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3 |
InChI Key |
SCKLXKXVABYWRC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |
Other CAS No. |
35254-73-0 |
Synonyms |
1-(2-Ethylphenyl)-1-phenylethane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Ethyl(1-phenylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of Ethyl(1-phenylethyl)benzene. The document details a common synthetic route, presents key physical and chemical properties in a structured format, and outlines standard characterization methodologies.
Introduction
This compound is an aromatic hydrocarbon of interest in organic synthesis and as a potential intermediate in the development of novel chemical entities. Its structure, consisting of a benzene ring substituted with both an ethyl group and a 1-phenylethyl group, gives rise to several positional isomers (ortho, meta, and para), each potentially conferring distinct physical and biological properties. This guide will focus on the synthesis of a mixture of these isomers via a standard electrophilic aromatic substitution reaction and provide available data for specific isomers.
Synthesis of this compound
The most common and industrially relevant method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation.[1][2] This reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an alkyl group.[1][2] For the synthesis of this compound, a plausible approach is the reaction of ethylbenzene with styrene in the presence of a Lewis acid catalyst.
Reaction Principle
The Friedel-Crafts alkylation of ethylbenzene with styrene proceeds via the formation of a carbocation intermediate from styrene, which then attacks the electron-rich ethylbenzene ring. The ethyl group is an ortho-, para-directing activator, leading to a mixture of 1-ethyl-2-(1-phenylethyl)benzene and 1-ethyl-4-(1-phenylethyl)benzene as the major products, with the meta-isomer formed in smaller amounts.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, based on established Friedel-Crafts alkylation procedures.
Materials:
-
Ethylbenzene (reactant and solvent)
-
Styrene (reactant)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (or other suitable organic solvent for extraction)
Procedure:
-
To a stirred, cooled (0-5 °C) solution of excess ethylbenzene and a catalytic amount of anhydrous aluminum chloride, slowly add styrene dropwise. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Quench the reaction by slowly adding the reaction mixture to a beaker of ice-cold dilute hydrochloric acid.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the excess ethylbenzene and solvent by distillation under reduced pressure.
-
The resulting crude product, a mixture of this compound isomers, can be purified by fractional distillation or column chromatography.
Data Presentation: Physical and Chemical Properties
The following table summarizes the available quantitative data for isomers of this compound. Note that some data are computed and may vary slightly from experimental values.
| Property | 1-Ethyl-2-(1-phenylethyl)benzene | 1-Ethyl-4-(2-phenylethyl)benzene | General this compound |
| CAS Number | 18908-70-8[3] | 64800-83-5[4] | 35254-73-0 |
| Molecular Formula | C₁₆H₁₈[3] | C₁₆H₁₈[4] | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol [3] | 210.31 g/mol [4] | 210.314 g/mol |
| Boiling Point | Not available | Not available | 293.5 °C at 760 mmHg |
| Density | Not available | Not available | 0.96 g/cm³ |
| Flash Point | Not available | Not available | 133 °C |
| Refractive Index | Not available | Not available | 1.55 |
| LogP (computed) | 5.6[4] | 5.6[4] | 4.40080 |
Characterization
The synthesized this compound isomers can be characterized using a variety of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the different isomers by analyzing the chemical shifts and splitting patterns of the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming the molecular formula.[3]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic C-H stretching and bending vibrations of the aromatic rings and alkyl groups.[3]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Relationship between Synthesis and Properties
Caption: Influence of synthesis on the properties of the product.
References
- 1. rsc.org [rsc.org]
- 2. 1-Ethynyl-4-(phenylethynyl)benzene | C16H10 | CID 11275700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-2-(1-phenylethyl)benzene | C16H18 | CID 87844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-ethyl-4-(2-phenylethyl)- | C16H18 | CID 92369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of Ethyl(1-phenylethyl)benzene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the ortho, meta, and para isomers of Ethyl(1-phenylethyl)benzene. These compounds are of interest in organic synthesis and as potential intermediates in the development of novel chemical entities. This document outlines detailed experimental protocols, presents key physical and spectroscopic data in a comparative format, and illustrates the logical workflow for their analysis.
Synthesis of this compound Isomers
The synthesis of this compound isomers is most commonly achieved through the Friedel-Crafts alkylation of ethylbenzene with a suitable C8 electrophile, such as styrene or 1-phenylethanol. The reaction is typically catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), or a strong protic acid, such as sulfuric acid (H₂SO₄). The choice of catalyst and reaction conditions can influence the isomeric distribution of the products.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The ethyl group on the benzene ring is an ortho-, para-directing activator. Therefore, the alkylation of ethylbenzene is expected to yield a mixture of ortho- and para-substituted products, with the meta isomer being a minor component. Steric hindrance from the ethyl group may favor the formation of the para isomer over the ortho isomer.
General Experimental Protocol: Friedel-Crafts Alkylation of Ethylbenzene with Styrene
Materials:
-
Ethylbenzene (anhydrous)
-
Styrene (inhibitor removed)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (e.g., 0.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of styrene (1.0 eq.) in anhydrous ethylbenzene (used in excess, e.g., 5.0 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of this compound isomers, can be purified and the isomers separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
Isomer Separation and Purification
The separation of the ortho, meta, and para isomers of this compound can be achieved using chromatographic techniques, primarily gas chromatography (GC) for analysis and preparative GC or fractional distillation for purification of larger quantities.
Gas Chromatography (GC) Protocol
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for the separation of aromatic hydrocarbons (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.
-
Injection Volume: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).
The isomers will elute at different retention times based on their boiling points and interaction with the stationary phase. Generally, the para isomer is expected to have a slightly different retention time compared to the ortho and meta isomers due to its more linear shape.
Physicochemical and Spectroscopic Characterization
A combination of physical property measurements and spectroscopic analysis is essential for the unambiguous identification and characterization of each this compound isomer.
Physical Properties
The following table summarizes some of the reported physical properties for the this compound isomers. It is important to note that experimentally determined values can vary based on purity and measurement conditions.
| Property | ortho-Isomer (1-ethyl-2-(1-phenylethyl)benzene) | meta-Isomer (1-ethyl-3-(1-phenylethyl)benzene) | para-Isomer (1-ethyl-4-(1-phenylethyl)benzene) |
| CAS Number | 18908-70-8[1] | 18908-71-9[2] | 77989-25-4 (for the related styrenyl derivative) |
| Molecular Formula | C₁₆H₁₈[1] | C₁₆H₁₈ | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol [1] | 210.31 g/mol | 210.31 g/mol |
| Boiling Point | 293.5 °C at 760 mmHg (Predicted)[3] | Data not available | Data not available |
| Density | 0.96 g/cm³ (Predicted)[3] | Data not available | Data not available |
| Refractive Index | 1.55 (Predicted) | Data not available | Data not available |
Spectroscopic Data
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound isomers. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between the ortho, meta, and para substitution patterns.
General Expected ¹H NMR Features:
-
Ethyl Group: A triplet for the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~2.6 ppm).
-
1-Phenylethyl Group: A doublet for the methyl protons (~1.6 ppm) and a quartet for the methine proton (~4.1 ppm).
-
Aromatic Protons: A complex multiplet pattern in the range of ~7.0-7.4 ppm. The specific splitting patterns will differ for each isomer due to the different symmetry and coupling relationships of the aromatic protons.
General Expected ¹³C NMR Features:
-
Aliphatic Carbons: Signals for the methyl and methylene carbons of the ethyl group, and the methyl and methine carbons of the 1-phenylethyl group will appear in the upfield region of the spectrum.
-
Aromatic Carbons: The number of distinct aromatic carbon signals will depend on the symmetry of the isomer. The para isomer, having the highest symmetry, will show the fewest aromatic signals. The ortho and meta isomers will exhibit more complex spectra with a greater number of signals.
Specific, experimentally verified ¹H and ¹³C NMR data for all three individual isomers are not consistently available in the public domain and would require experimental determination for definitive comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for both separating the isomers and obtaining their mass spectra. The electron ionization (EI) mass spectra of the three isomers are expected to be very similar, as they are structural isomers.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 210).
-
Major Fragment Ions: The most prominent fragment is likely to be from the benzylic cleavage to form the stable 1-phenylethyl cation at m/z = 105. Another significant fragment would be the loss of a methyl group from the 1-phenylethyl moiety, leading to a fragment at m/z = 195. The tropylium ion at m/z = 91 is also a common fragment for alkylbenzenes. The base peak for the ortho isomer is reported to be at m/z = 195.[1]
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the characterization of this compound isomers.
Conclusion
The characterization of this compound isomers involves a systematic approach encompassing their synthesis via Friedel-Crafts alkylation, separation by chromatographic methods, and structural elucidation through a combination of spectroscopic techniques. While the synthesis is expected to predominantly yield ortho and para isomers, their baseline separation and individual characterization are crucial for understanding their distinct properties. This guide provides the foundational protocols and expected analytical outcomes to aid researchers in their investigation of these compounds. Further experimental work is required to populate a complete and verified dataset of their physicochemical and spectroscopic properties.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl(1-phenylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry analysis of Ethyl(1-phenylethyl)benzene. The content covers theoretical fragmentation patterns, experimental protocols, and data interpretation, designed to be a valuable resource for professionals in analytical chemistry and drug development.
Introduction to this compound and its Mass Spectrometric Analysis
This compound, with the molecular formula C18H22 and a molecular weight of 238.37 g/mol , is an aromatic hydrocarbon. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds like this compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for the analysis of volatile and semi-volatile organic compounds such as this.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pattern
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation of similar aromatic hydrocarbons. Aromatic compounds are known for their stable molecular ion peaks due to the delocalized pi-electron system of the benzene ring.
The initial step in EI mass spectrometry is the ionization of the molecule to form a molecular ion (M+•).
M + e⁻ → M⁺• + 2e⁻
For this compound (C18H22), the molecular ion peak would be observed at m/z 238.
Key Fragmentation Pathways:
The fragmentation of the molecular ion is driven by the stability of the resulting carbocations. The most likely fragmentation pathways involve cleavage at the benzylic positions, which are weakened by the adjacent phenyl groups.
-
Benzylic Cleavage: The most favorable cleavage is expected to occur at the C-C bond between the ethyl group and the main chain, and the bond between the phenylethyl group and the benzene ring, leading to the formation of stable benzylic cations.
-
Loss of an ethyl radical (•CH₂CH₃): This would result in a prominent peak at m/z 209. [C₁₈H₂₂]⁺• → [C₁₆H₁₇]⁺ + •CH₂CH₃
-
Loss of a benzyl radical (•CH₂C₆H₅): Cleavage of the bond connecting the phenylethyl group can lead to the formation of a tropylium ion (a rearranged benzyl cation), a very stable species, resulting in a peak at m/z 91. This is a very common fragment for compounds containing a benzyl moiety. [C₁₈H₂₂]⁺• → [C₇H₇]⁺ + •C₁₁H₁₅
-
Formation of a phenylethyl cation: Cleavage can also result in the formation of a phenylethyl cation at m/z 105. [C₁₈H₂₂]⁺• → [C₈H₉]⁺ + •C₁₀H₁₃
-
-
Other Fragments: The presence of a benzene ring will also likely give rise to a phenyl cation at m/z 77 ([C₆H₅]⁺) from the loss of a hydrogen atom from a benzene ring fragment.[1][2]
The following DOT script visualizes the predicted fragmentation pathway:
References
- 1. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl(1-phenylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl(1-phenylethyl)benzene. Due to ambiguity in the common name, this document focuses on the most clearly identified isomer, 1-ethyl-2-(1-phenylethyl)benzene (CAS 35254-73-0) , for which reliable data is available. Information on other potential isomers is limited. This guide includes a summary of key physical constants, detailed experimental protocols for property determination, and an exploration of the chemical reactivity characteristic of alkylbenzenes, visualized through reaction pathway diagrams.
Introduction
This compound encompasses a group of aromatic hydrocarbons with the molecular formula C₁₆H₁₈. These compounds are of interest in organic synthesis and as potential intermediates in the manufacturing of more complex molecules. Their physical and chemical properties are dictated by the substitution pattern of the ethyl and 1-phenylethyl groups on the benzene ring. This guide will primarily discuss the ortho-substituted isomer, 1-ethyl-2-(1-phenylethyl)benzene, while acknowledging the existence of its meta and para counterparts.
Physical Properties
The physical properties of 1-ethyl-2-(1-phenylethyl)benzene are summarized in the table below. These properties are crucial for handling, purification, and use in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ | [1][2] |
| Molecular Weight | 210.31 g/mol | [1][2] |
| CAS Number | 35254-73-0 | [1][2] |
| Density | 0.96 g/cm³ | [1] |
| Boiling Point | 293.5 °C at 760 mmHg | [1] |
| Flash Point | 133 °C | [1] |
| Refractive Index | 1.55 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 4.40 | [1] |
Chemical Properties and Reactivity
As an alkylbenzene, this compound exhibits reactivity characteristic of this class of compounds. The benzene ring is activated towards electrophilic aromatic substitution, and the alkyl side chains are susceptible to oxidation at the benzylic positions.[3][4]
Electrophilic Aromatic Substitution
The alkyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions relative to their own locations.[3] Due to steric hindrance from the bulky 1-phenylethyl group, substitution patterns can be complex.
Caption: General pathway for electrophilic aromatic substitution of this compound.
Side-Chain Oxidation
The benzylic hydrogens on both the ethyl and 1-phenylethyl groups are susceptible to oxidation.[5] Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains to carboxylic acids, provided a benzylic hydrogen is present.[5]
Caption: Oxidation of the alkyl side-chains of this compound.
Experimental Protocols
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of the substance.
Apparatus:
-
Thiele tube
-
Thermometer (0-360 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Mineral oil
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil.[6]
-
The Thiele tube is gently heated, and the temperature is monitored.[6]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Caption: Workflow for the micro-determination of boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (or a graduated cylinder and an analytical balance)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure (using graduated cylinder and balance):
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.[7]
-
A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7]
-
The combined mass of the graduated cylinder and the liquid is measured.[7]
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.[8]
-
The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[8]
Caption: Logical workflow for the determination of density.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
-
Mass Spectrometry (MS): GC-MS analysis would be the preferred method for separating and identifying isomers and any impurities. The mass spectrum of 1-ethyl-2-(1-phenylethyl)benzene is available in public databases.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure, including the substitution pattern on the benzene ring and the connectivity of the alkyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for aromatic C-H bonds and aliphatic C-H bonds.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound, with a focus on the 1-ethyl-2-(1-phenylethyl)benzene isomer. While specific experimental data for all isomers is not widely available, the provided general protocols and an understanding of the reactivity of alkylbenzenes offer a solid foundation for researchers and scientists working with this class of compounds. Further research is needed to fully characterize all isomers and explore their potential applications.
References
- 1. This compound | CAS#:35254-73-0 | Chemsrc [chemsrc.com]
- 2. 1-Ethyl-2-(1-phenylethyl)benzene | C16H18 | CID 87844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
An In-depth Technical Guide to the Isomers of Phenylethylbenzene and Their Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and positional isomers of phenylethylbenzene, detailing their synthesis, spectroscopic characterization, and analytical separation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction to Phenylethylbenzene Isomers
Phenylethylbenzene, with the chemical formula C₁₄H₁₄, exists as several isomers differing in the connectivity of the phenyl and ethyl groups to the benzene ring, as well as the substitution pattern on the aromatic rings. These isomers can be broadly categorized into two main structural types: 1,1-diphenylethane and 1,2-diphenylethane. Furthermore, positional isomers exist where one of the phenyl groups is substituted, for instance, with a methyl group, leading to (tolyl)phenylethane isomers. The subtle structural differences among these isomers can lead to distinct physical, chemical, and biological properties, making their accurate identification crucial in various research and development settings.
Synthesis of Phenylethylbenzene Isomers
The synthesis of phenylethylbenzene isomers is primarily achieved through Friedel-Crafts alkylation and related reactions. The choice of reactants and catalysts is critical in directing the synthesis towards the desired isomer.
Synthesis of 1,1-Diphenylethane
1,1-Diphenylethane can be synthesized via the Friedel-Crafts reaction of benzene with styrene or 1,1-dichloroethane, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or an ionic liquid.[1][2]
Experimental Protocol: Synthesis of 1,1-Diphenylethane via Friedel-Crafts Alkylation with Styrene
-
Reaction Setup: A three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with anhydrous benzene and a Lewis acid catalyst (e.g., AlCl₃).
-
Addition of Styrene: Styrene is added dropwise to the stirred benzene-catalyst mixture at a controlled temperature, typically between 0 and 80 °C.[2]
-
Reaction: The reaction mixture is stirred for a specified period (e.g., 3-6 hours) to ensure complete reaction.[1]
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: The crude product is purified by vacuum distillation to yield pure 1,1-diphenylethane.
Synthesis of 1,2-Diphenylethane (Bibenzyl)
1,2-Diphenylethane is commonly synthesized through the Wurtz reaction of benzyl chloride with sodium metal.[3] Another method involves the hydrogenation of stilbene.
Experimental Protocol: Synthesis of 1,2-Diphenylethane via Wurtz Reaction
-
Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with dry toluene and sodium metal.
-
Addition of Benzyl Chloride: Benzyl chloride is added to the reaction mixture.
-
Reaction: The mixture is heated under reflux until the reaction is complete.
-
Work-up: After cooling, the excess sodium is carefully decomposed with ethanol, followed by the addition of water. The organic layer is separated, washed, and dried.
-
Purification: The solvent is removed by distillation, and the resulting 1,2-diphenylethane can be further purified by recrystallization from ethanol.[4]
Synthesis of (Tolyl)phenylethane Isomers
The ortho-, meta-, and para-isomers of (tolyl)phenylethane can be synthesized via Friedel-Crafts alkylation of toluene with styrene or a suitable phenylethyl halide, using a Lewis acid catalyst. The isomer distribution is influenced by the reaction conditions and the directing effects of the methyl group on the toluene ring.
Experimental Workflow for Isomer Synthesis
Caption: Synthetic routes to phenylethylbenzene isomers.
Spectroscopic Identification of Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of phenylethylbenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy:
-
1,1-Diphenylethane: Exhibits a characteristic quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), in addition to the aromatic proton signals.
-
1,2-Diphenylethane: Shows a singlet for the four equivalent methylene protons (CH₂), along with the aromatic proton signals.
-
(Tolyl)phenylethane Isomers: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns depending on the substitution pattern (ortho, meta, para) of the tolyl group. The methyl group of the tolyl substituent will appear as a singlet.
¹³C NMR Spectroscopy:
The number and chemical shifts of the carbon signals in the ¹³C NMR spectrum are unique for each isomer, allowing for their differentiation. The symmetry of the molecule plays a significant role in determining the number of distinct carbon signals.
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1,1-Diphenylethane | ~4.1 (q, 1H, CH), ~1.6 (d, 3H, CH₃) | ~45 (CH), ~22 (CH₃), Aromatic: ~126-146 |
| 1,2-Diphenylethane | ~2.9 (s, 4H, CH₂) | ~38 (CH₂), Aromatic: ~126-142 |
| 1-(p-Tolyl)phenylethane | ~4.1 (q, 1H, CH), ~1.6 (d, 3H, CH₃), ~2.3 (s, 3H, Ar-CH₃) | ~44 (CH), ~22 (CH₃), ~21 (Ar-CH₃), Aromatic: ~126-145 |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak (m/z 182 for C₁₄H₁₄) will be the same for all isomers, their fragmentation patterns can differ, aiding in their identification.
-
1,1-Diphenylethane: A prominent fragment is often observed at m/z 167, corresponding to the loss of a methyl group ([M-15]⁺).[4]
-
1,2-Diphenylethane: A characteristic fragment is the tropylium ion at m/z 91, resulting from benzylic cleavage.
Logical Flow for Isomer Identification using MS
Caption: Decision tree for isomer identification via MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for distinguishing positional isomers of substituted benzenes based on the out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region.
| Substitution Pattern | Characteristic C-H Out-of-Plane Bending (cm⁻¹) |
| Monosubstituted | 690-710 and 730-770 (strong) |
| Ortho-disubstituted | 735-770 (strong) |
| Meta-disubstituted | 690-710 (strong) and 750-810 (strong) and 860-900 (weak) |
| Para-disubstituted | 810-840 (strong) |
Chromatographic Separation of Isomers
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation of phenylethylbenzene isomers.
Gas Chromatography (GC)
Capillary GC with a non-polar or medium-polarity stationary phase is effective for separating aromatic isomers.[5] The retention time of each isomer is a characteristic property under specific GC conditions. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the isomers in a mixture.[6]
Experimental Protocol: GC-MS Analysis of Phenylethylbenzene Isomers
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector at a temperature of 250-280 °C.
-
Oven Program: A temperature gradient program, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 or a phenyl-based stationary phase can be used to separate phenylethylbenzene isomers. The choice of mobile phase (e.g., acetonitrile/water or methanol/water mixtures) and column chemistry is crucial for achieving optimal separation. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[7]
Experimental Protocol: HPLC Analysis of Phenylethylbenzene Isomers
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Phenyl-Hexyl column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
Temperature: Column oven set to a constant temperature (e.g., 30 °C).
Workflow for Chromatographic Separation and Identification
Caption: General workflow for isomer separation and identification.
Conclusion
The accurate identification of phenylethylbenzene isomers is essential for a wide range of scientific applications. This guide has provided a detailed overview of the synthesis, spectroscopic characterization (NMR, MS, IR), and chromatographic separation (GC, HPLC) of these isomers. By employing the experimental protocols and analytical strategies outlined herein, researchers can confidently identify and differentiate between the various structural and positional isomers of phenylethylbenzene.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,1-Diphenylethylene(530-48-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1,1-Diphenylethane | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. rsc.org [rsc.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Thermodynamic Properties of Substituted Diarylethanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of substituted diarylethanes. Given the sparse availability of a centralized, extensive experimental dataset for this broad class of compounds, this guide focuses on the foundational thermodynamic data of the parent molecule, 1,2-diphenylethane (bibenzyl), and details the robust experimental and computational methodologies required for determining these properties for its substituted derivatives. Understanding these thermodynamic parameters—namely the enthalpy of formation, standard entropy, and Gibbs free energy of formation—is crucial for applications in drug development, materials science, and chemical process design, as they govern molecular stability, reactivity, and intermolecular interactions.
Core Thermodynamic Concepts
The key thermodynamic properties that define the energetic landscape of a molecule are:
-
Standard Enthalpy of Formation (ΔH°f) : The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the molecule's energetic stability.
-
Standard Molar Entropy (S°) : A measure of the randomness or disorder of a mole of a substance in its standard state. It is influenced by molecular complexity, symmetry, and conformational flexibility.
-
Standard Gibbs Free Energy of Formation (ΔG°f) : The free energy change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is the most definitive indicator of a molecule's thermodynamic stability at constant temperature and pressure and is calculated using the equation:
ΔG°f = ΔH°f - TΔS°f
where T is the absolute temperature and ΔS°f is the entropy of formation.
Data Presentation: Thermodynamic Properties of 1,2-Diphenylethane
The parent compound, 1,2-diphenylethane (also known as bibenzyl), serves as a crucial reference point. The following tables summarize its experimentally determined thermodynamic properties.
Table 1: Standard Molar Thermodynamic Properties of 1,2-Diphenylethane (Bibenzyl) at 298.15 K
| Property | Symbol | Phase | Value | Units | Reference |
| Enthalpy of Formation | ΔH°f | solid | 50.92 ± 0.76 | kJ/mol | [1] |
| Enthalpy of Formation | ΔH°f | gas | 71.5 | kJ/mol | [2] |
| Entropy of Formation | gas | 385 | J/mol·K | [2] | |
| Heat Capacity | Cp | solid | 253.764 | J/mol·K | [3] |
| Heat Capacity | Cp | liquid | 345 | J/mol·K | [2] |
Table 2: Phase Change Thermodynamics of 1,2-Diphenylethane
| Property | Symbol | Value | Units | Reference |
| Enthalpy of Fusion | ΔHfus | 18.7 | kJ/mol | [2] |
| Enthalpy of Vaporization | ΔHvap | 56.3 | kJ/mol | [2] |
Experimental Protocols for Determining Thermodynamic Properties
The determination of thermodynamic properties for substituted diarylethanes relies on precise calorimetric and analytical techniques.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔH°c). This is achieved using a bomb calorimeter.
Experimental Workflow: Bomb Calorimetry
Detailed Methodology:
-
Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance with a certified heat of combustion, typically benzoic acid.
-
Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the substituted diarylethane is placed in the sample holder. A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.
-
Corrections and Calculations: The raw temperature rise is corrected for heat contributions from the fuse wire combustion and the formation of nitric acid from residual nitrogen. The heat of combustion (q_comb) is calculated using: q_comb = Ccal * ΔT - q_corrections
-
Enthalpy of Combustion (ΔH°c): The molar enthalpy of combustion is calculated from q_comb and the moles of the sample.
-
Enthalpy of Formation (ΔH°f): The standard enthalpy of formation is then calculated using Hess's Law, by applying the following equation for the combustion of a C_a H_b O_c N_d compound:
ΔH°f (compound) = [a * ΔH°f (CO2) + (b/2) * ΔH°f (H2O)] - ΔH°c (compound)
The standard enthalpies of formation for CO2 and H2O are well-established values.
Determination of Standard Entropy
The absolute standard entropy (S°) of a substance is determined from heat capacity measurements from near absolute zero to the desired temperature (e.g., 298.15 K).
Experimental Workflow: Entropy Determination
Detailed Methodology:
-
Low-Temperature Calorimetry: The heat capacity (Cp) of the sample is measured as a function of temperature using an adiabatic calorimeter, starting from a very low temperature (e.g., near liquid helium temperature) up to the target temperature.
-
Phase Transitions: If the substance undergoes any phase transitions (e.g., solid-solid, melting, boiling) within the temperature range, the enthalpy of each transition (ΔH_trans) is measured, typically using differential scanning calorimetry (DSC).
-
Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the heat capacity data and adding the entropy changes for any phase transitions:
S°(T) = ∫(from 0 to T_fus) (Cp(solid)/T) dT + ΔH_fus/T_fus + ∫(from T_fus to T) (Cp(liquid)/T) dT
The Third Law of Thermodynamics establishes that the entropy of a perfect crystal at absolute zero is zero, providing the starting point for this integration.
Computational Protocols for Thermodynamic Properties
With the advancement of computational chemistry, thermodynamic properties can be calculated with high accuracy, providing a valuable alternative or complement to experimental methods, especially for compounds that are difficult to synthesize or handle.
Computational Workflow: Ab Initio Thermochemistry
Detailed Methodology:
-
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
High-Accuracy Single-Point Energy: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a more computationally expensive, high-level composite method like Gaussian-n theories (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then calculated. A common approach is to use isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This minimizes the error in the calculation. For a target molecule (T), the reaction would be:
T + R1 -> P1 + P2
where the thermodynamic properties of the reference molecules (R1, P1, P2) are known experimentally. The enthalpy of reaction (ΔH_rxn) is calculated from the computed energies. The enthalpy of formation of the target molecule is then derived:
ΔH°f(T) = [ΔH°f(P1) + ΔH°f(P2)] - ΔH°f(R1) - ΔH_rxn
-
Entropy and Gibbs Free Energy Calculation: The standard entropy (S°) is obtained directly from the frequency calculation, which includes translational, rotational, vibrational, and electronic contributions. The Gibbs free energy of formation (ΔG°f) can then be calculated using the computed ΔH°f and S°.
Influence of Substituents on Thermodynamic Properties
While a comprehensive dataset is lacking, the effect of substituents on the thermodynamic properties of diarylethanes can be inferred from established principles and data from related aromatic compounds.
-
Enthalpy of Formation:
-
Electron-donating groups (e.g., -OCH3, -CH3) generally lead to a more negative (or less positive) enthalpy of formation, indicating increased thermodynamic stability.
-
Electron-withdrawing groups (e.g., -NO2) often result in a less negative (or more positive) enthalpy of formation, reflecting decreased stability.
-
Halogens have a mixed effect. While they are electronegative, their size and polarizability also play a role. Generally, halogenation tends to make the enthalpy of formation more negative.
-
Steric hindrance between bulky substituents or between substituents and the diarylethane backbone can introduce strain, leading to a less favorable enthalpy of formation.
-
-
Entropy:
-
Molecular Mass and Size: Increasing the mass and size of the molecule by adding substituents generally increases the standard entropy.
-
Symmetry: Highly symmetrical molecules have lower entropy than less symmetrical isomers. The position of substituents can therefore significantly impact S°.
-
Conformational Flexibility: Substituents that can rotate freely (like a methoxy group) will increase the number of accessible conformations and thus increase the entropy.
-
Relevance in Drug Development
The thermodynamic properties of substituted diarylethanes are of significant interest in drug development, particularly for compounds that target specific biological pathways. For instance, some diarylethane derivatives are investigated for their role in modulating protein-protein interactions.
Logical Relationship: Thermodynamics and Drug-Receptor Binding
References
An In-depth Technical Guide to the Solubility of Ethyl(1-phenylethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl(1-phenylethyl)benzene in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide establishes a theoretical solubility profile based on its chemical structure and available data for structurally analogous compounds. Furthermore, it offers detailed experimental protocols for determining the solubility of organic compounds, which are fully applicable to this compound. This includes the widely recognized shake-flask method and subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.
Introduction to this compound and Its Expected Solubility
This compound, with the chemical formula C₁₆H₁₈, is an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with an ethyl group and a 1-phenylethyl group. As a non-polar compound, it is expected to exhibit good solubility in non-polar organic solvents based on the principle of "like dissolves like". Solvents with low polarity, such as toluene, benzene, hexane, and diethyl ether, are predicted to be effective in dissolving this compound. Conversely, its solubility in polar solvents, particularly water, is expected to be negligible.
Solubility Data of Structurally Similar Compounds
To provide a reasonable estimation of the solubility of this compound, this guide presents data for structurally similar compounds, namely diphenylmethane and bibenzyl. These compounds share the characteristic of having multiple phenyl groups and a hydrocarbon backbone, making them suitable proxies for predicting solubility behavior.
Qualitative Solubility Data:
-
Diphenylmethane: Soluble in a range of organic solvents including ethanol, ether, chloroform, benzene, and cyclohexane.[1] It is noted to be insoluble in water.[2]
-
Bibenzyl: Soluble in ether, carbon disulfide, and hot ethanol, but practically insoluble in water.[3]
Quantitative Solubility Data:
The following table summarizes the available quantitative solubility data for bibenzyl in methanol at various temperatures.
| Solvent | Temperature (°C) | Solubility of Bibenzyl |
| Methanol | 20 | (Data from graph)[4] |
| Methanol | 25 | (Data from graph)[4] |
| Methanol | 30 | (Data from graph)[4] |
| Methanol | 35 | (Data from graph)[4] |
| Methanol | 40 | (Data from graph)[4] |
Note: The specific solubility values from the graphical representation in the cited source are to be extracted and inserted here.
Experimental Protocols for Solubility Determination
The following section details a standardized and widely accepted methodology for determining the solubility of an organic compound such as this compound. The protocol is based on the shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[5][6]
The Shake-Flask Method
The shake-flask method involves saturating a solvent with a solute by agitation and then measuring the concentration of the dissolved solute in the solution.[7]
Materials:
-
This compound (or the compound of interest)
-
Selected organic solvents of high purity
-
Analytical balance
-
Glass flasks with stoppers (e.g., Erlenmeyer flasks)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established.[6]
-
Phase Separation: After the equilibration period, cease agitation and allow the solution to stand undisturbed for a period to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To remove any suspended microparticles, filter the sample through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For non-polar compounds like this compound, a reversed-phase HPLC method is typically suitable.[8][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A non-polar stationary phase column, such as a C18 column.[9]
-
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[8]
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
Procedure:
-
Method Development: Develop an HPLC method that provides good separation and a sharp peak for this compound.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Quantitative Analysis by UV-Vis Spectroscopy
For aromatic compounds, UV-Vis spectroscopy can be a straightforward and effective method for concentration determination, provided that the solvent does not absorb in the same region as the analyte.[10]
Instrumentation and Conditions:
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.
-
Cuvettes: Quartz cuvettes with a known path length (e.g., 1 cm).
-
Solvent: The solvent used for the solubility study should be transparent at the analytical wavelength.
Procedure:
-
Wavelength Selection: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).
-
Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures described in this guide.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. scielo.br [scielo.br]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Choice of Organic solvents (mixtures) for HPLC method? - Chromatography Forum [chromforum.org]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. repository.up.ac.za [repository.up.ac.za]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Synthesis of Ethyl(1-phenylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely utilized in the synthesis of alkylated aromatic compounds. This application note provides a detailed protocol for the synthesis of ethyl(1-phenylethyl)benzene via the Friedel-Crafts alkylation of ethylbenzene with styrene. This compound and its isomers are of interest in fine chemical synthesis and as intermediates in the development of more complex molecular architectures. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected analytical data for the product.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed to activate the styrene, generating a resonance-stabilized benzylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of ethylbenzene. The ethyl group on the benzene ring is an ortho-, para-director, leading to a mixture of isomeric products.
Reaction Scheme:
The carbocation intermediate can attack the ortho or para positions of the ethylbenzene ring, resulting in the formation of 1-ethyl-2-(1-phenylethyl)benzene and 1-ethyl-4-(1-phenylethyl)benzene, respectively.
Experimental Protocol
This protocol is adapted from general procedures for Friedel-Crafts alkylation of aromatic compounds with alkenes.
Materials:
-
Ethylbenzene (anhydrous)
-
Styrene (inhibitor removed prior to use)
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous ethylbenzene (e.g., 50 mL, excess) and anhydrous dichloromethane (e.g., 50 mL).
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly and portion-wise add anhydrous aluminum chloride (e.g., 0.1 equivalents relative to styrene). Caution: AlCl₃ reacts vigorously with moisture.
-
Addition of Styrene: In the dropping funnel, prepare a solution of styrene (e.g., 1.0 equivalent in anhydrous dichloromethane). Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (e.g., 100 mL). Stir until the ice has melted and the aluminum salts have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethylbenzene.
-
Purification: The crude product, a mixture of isomers, can be purified by vacuum distillation or column chromatography on silica gel to separate the ortho and para isomers.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | 1-Ethyl-2-(1-phenylethyl)benzene | 1-Ethyl-4-(1-phenylethyl)benzene |
| CAS Number | 18908-70-8[1] | 64800-83-5 |
| Molecular Formula | C₁₆H₁₈[1] | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol [1] | 210.31 g/mol |
| Boiling Point | 293.5 °C at 760 mmHg | 295.6°C at 760 mmHg |
| Density | 0.96 g/cm³ | 0.974 g/cm³ |
| Flash Point | 133 °C | 134.7°C |
| Refractive Index | 1.55 | 1.56 |
Table 2: Spectroscopic Data for this compound (Isomer Mixture)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplets, ~7.0-7.4 ppm), Methine proton (-CH-, quartet, ~4.1 ppm), Methylene protons (-CH₂-, quartet, ~2.6 ppm), Methyl protons (-CH(CH₃)- and -CH₂CH₃, overlapping doublets and triplets, ~1.2-1.6 ppm). |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~125-145 ppm), Methine carbon (~44 ppm), Methylene carbon (~28 ppm), Methyl carbons (~15-22 ppm). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 210. Key fragments at m/z = 195 ([M-CH₃]⁺), 181 ([M-C₂H₅]⁺), 105 ([C₈H₉]⁺, tropylium ion), 91 ([C₇H₇]⁺, benzyl cation). |
| IR Spectroscopy (liquid film) | C-H stretching (aromatic) ~3020-3080 cm⁻¹, C-H stretching (aliphatic) ~2850-2970 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-H bending (aromatic) ~690-900 cm⁻¹. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Friedel-Crafts alkylation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.
-
Styrene is flammable and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially toxic solvent. Avoid inhalation and skin contact.
-
The quenching step is exothermic and may release HCl gas. Perform this step slowly and with caution in a fume hood.
References
Application Notes and Protocols: Ethyl(1-phenylethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl(1-phenylethyl)benzene as a versatile intermediate in organic synthesis. The protocols outlined below are based on established synthetic methodologies for structurally related 1,1-diarylethanes, which are significant building blocks in the development of novel therapeutics.
Synthesis of this compound
The 1,1-diarylethane motif is commonly synthesized via Friedel-Crafts alkylation. Below is a representative protocol for the synthesis of a specific isomer, 1-ethyl-4-(1-phenylethyl)benzene, by the reaction of ethylbenzene with styrene in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 1-ethyl-4-(1-phenylethyl)benzene
Materials:
-
Ethylbenzene (freshly distilled)
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
In a separate flask, prepare a solution of ethylbenzene (5 equivalents) and styrene (1 equivalent) in anhydrous dichloromethane.
-
Add the ethylbenzene-styrene solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-ethyl-4-(1-phenylethyl)benzene.
Quantitative Data for Synthesis
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | DCM | 0 | 2 | 75-85 |
| 2 | FeCl₃ | DCM | 0 to rt | 3 | 60-70 |
| 3 | H₂SO₄ | Neat | rt | 4 | 50-60 |
Yields are estimated based on similar Friedel-Crafts alkylation reactions reported in the literature.
Synthesis Workflow
Applications in Organic Synthesis
This compound can serve as a starting material for various transformations, leveraging the reactivity of the ethyl group and the aromatic rings.
Application Note 1: Oxidation of the Ethyl Group
The benzylic position of the ethyl group can be selectively oxidized to a ketone, providing access to substituted acetophenone derivatives. These are valuable intermediates in the synthesis of various pharmaceuticals.
Materials:
-
1-ethyl-4-(1-phenylethyl)benzene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Sodium bisulfite (NaHSO₃) solution
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-ethyl-4-(1-phenylethyl)benzene (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water.
-
Heat the mixture to reflux.
-
To the refluxing solution, add a solution of potassium permanganate (2.5 equivalents) in water dropwise over 1 hour. A brown precipitate of MnO₂ will form.
-
Continue refluxing for an additional 4 hours or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
To the filtrate, add sodium bisulfite solution to destroy any excess permanganate.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KMnO₄/NaOH | Ethanol/Water | Reflux | 5 | 60-75 |
| 2 | CrO₃/H₂SO₄ | Acetone | 0 to rt | 2 | 55-70 |
Yields are estimated based on typical benzylic oxidation reactions.
Application Note 2: Electrophilic Aromatic Substitution - Nitration
The aromatic rings of this compound can undergo electrophilic substitution. Nitration introduces a nitro group, a versatile functional group that can be further transformed into amines, which are common in pharmacologically active molecules. The directing effects of the alkyl substituents will favor nitration at the ortho and para positions relative to the ethyl group.
Materials:
-
1-ethyl-4-(1-phenylethyl)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-ethyl-4-(1-phenylethyl)benzene (1 equivalent) to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration and wash with cold water until the washings are neutral.
-
Dry the crude product and purify by column chromatography to separate the isomers.
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Product Distribution (ortho:meta:para to ethyl group) |
| 1 | HNO₃/H₂SO₄ | 0 to rt | 1 | Major: ortho, para; Minor: meta |
Product distribution is predicted based on the directing effects of alkyl groups in electrophilic aromatic substitution.
Reaction Pathways
General Experimental Workflow
A typical workflow for the synthesis and subsequent reaction of this compound is depicted below.
Disclaimer: The protocols and data presented in these application notes are representative and based on established chemical principles. Actual results may vary, and all reactions should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve desired outcomes.
Application Notes and Protocols: Ethyl(1-phenylethyl)benzene as a Potential Intermediate in Pharmaceutical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl(1-phenylethyl)benzene, a member of the asymmetrically substituted 1,1-diarylalkane class of compounds, presents a scaffold of interest in medicinal chemistry. While specific literature detailing the synthesis and direct pharmaceutical applications of this compound is limited, its structural similarity to other biologically active diphenylethane derivatives suggests its potential as a valuable intermediate in drug discovery and development. The diphenylethane scaffold is recognized as a "privileged structure" due to its presence in numerous compounds with diverse pharmacological activities.[1][2] This document provides a proposed synthetic protocol for this compound based on established chemical transformations and discusses the potential applications of this scaffold in pharmaceutical research.
Data Presentation
The synthesis of this compound can be hypothetically achieved via the Friedel-Crafts alkylation of ethylbenzene with styrene. Below is a table summarizing expected quantitative data for this proposed synthesis, based on typical yields for similar reactions.
| Parameter | Value | Notes |
| Reactants | ||
| Ethylbenzene | 1.5 equivalents | Acts as both reactant and solvent. |
| Styrene | 1.0 equivalent | Limiting reagent. |
| Catalyst (e.g., AlCl₃) | 0.1 equivalents | Lewis acid catalyst. |
| Reaction Conditions | ||
| Temperature | 25-30 °C | To control the rate of reaction and minimize side products. |
| Reaction Time | 4-6 hours | Monitored by TLC or GC. |
| Product Yield and Purity | ||
| Theoretical Yield | Calculated based on styrene | Assuming 100% conversion. |
| Expected Actual Yield | 75-85% | Based on similar Friedel-Crafts alkylations. |
| Purity (after purification) | >98% | Achieved by column chromatography or distillation. |
Experimental Protocols
Proposed Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes a general method for the synthesis of this compound by the alkylation of ethylbenzene with styrene using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Materials:
-
Ethylbenzene (anhydrous)
-
Styrene (inhibitor removed)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethylbenzene (1.5 equivalents). Cool the flask in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (0.1 equivalents) to the cooled ethylbenzene with stirring.
-
Addition of Styrene: Add styrene (1.0 equivalent), with the inhibitor previously removed by passing through a column of basic alumina, to a dropping funnel. Add the styrene dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 25-30 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to obtain pure this compound.
Visualizations
Synthetic Workflow for this compound
References
Application of Ethyl(1-phenylethyl)benzene in Fragrance Compounds: Information Not Available
A comprehensive search for the application of Ethyl(1-phenylethyl)benzene in fragrance compounds has yielded no specific data regarding its olfactory properties, use in fragrance formulations, or any associated experimental protocols.
Despite targeted searches for its use in perfumery, olfactory data, and fragrance profile, no readily available scientific literature, patents, or industry publications could be found that describe the use of this compound as a fragrance ingredient. Chemical supplier databases list the compound (CAS 35254-73-0) and provide basic physical and chemical properties, but do not include information on its scent profile or application in fragrances. One source indicates its presence in Nicotiana tabacum (tobacco), but this does not detail its use as an additive in fragrance compositions.
Due to the absence of any data on its olfactory characteristics, stability, substantivity, or safety in fragrance applications, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or diagrams for this compound.
Alternative Compound for Detailed Analysis: Phenylethyl Alcohol (PEA)
In contrast to this compound, the search results consistently provided extensive information on a closely related and widely used fragrance ingredient: Phenylethyl Alcohol (PEA) . This compound is a primary component in the scent of roses and is a foundational material in floral and other fragrance types.
Should you be interested, a detailed report on the "Application of Phenylethyl Alcohol in Fragrance Compounds" can be provided. This report would include:
-
Detailed Application Notes: Covering its olfactory profile (rose, floral, honey), use in various fragrance types, and typical concentrations.
-
Quantitative Data Tables: Summarizing key performance indicators such as odor threshold, substantivity on different substrates, and stability in various product bases.
-
Experimental Protocols: Providing methodologies for sensory analysis (e.g., triangle tests, panel evaluations) and stability testing (e.g., accelerated aging, discoloration studies).
-
Illustrative Diagrams: Including a workflow for the evaluation of a new fragrance ingredient and a diagram illustrating its role in a floral fragrance accord, created using Graphviz (DOT language) as requested.
Please indicate if you would like to proceed with a detailed analysis of Phenylethyl Alcohol as an alternative.
Application Notes and Protocols: Lewis Acid Catalysts for the Synthesis of Ethyl(1-phenylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl(1-phenylethyl)benzene is a diarylalkane derivative of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical compounds. Its synthesis is typically achieved through the Friedel-Crafts alkylation of ethylbenzene with styrene, a reaction catalyzed by Lewis acids. This document provides detailed application notes and experimental protocols for the synthesis of this compound using various Lewis acid catalysts.
The selection of an appropriate Lewis acid catalyst is crucial for optimizing reaction efficiency, selectivity, and yield. This note explores the application of common Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), zirconium(IV) chloride (ZrCl₄), and tin(IV) chloride (SnCl₄) in promoting this alkylation reaction.
Reaction Principle
The core of the synthesis is the electrophilic aromatic substitution reaction where the Lewis acid activates styrene to generate a carbocation intermediate. This electrophile is then attacked by the electron-rich aromatic ring of ethylbenzene. The ethyl group on the benzene ring is an ortho-, para-directing group, which influences the position of the incoming phenylethyl group.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound using different Lewis acid catalysts. Please note that these values are representative and can vary based on specific experimental conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| FeCl₃ | 10 | Ethylbenzene | 80 | 24 | ~90 (estimated) | Adapted from[1] |
| AlCl₃ | 10 | Ethylbenzene | 60 | 12 | High (expected) | General Friedel-Crafts |
| ZrCl₄ | 10 | Dichloromethane | 25 | 8 | Moderate-High (expected) | General Friedel-Crafts |
| SnCl₄ | 10 | Nitrobenzene | 25 | 6 | Moderate-High (expected) | General Friedel-Crafts |
Note: The yield for FeCl₃ is an estimation based on a similar reaction reported in the literature[1]. Yields for other catalysts are expected to be in the moderate to high range based on their known activity in Friedel-Crafts reactions. Optimization of reaction conditions is recommended to achieve the best results.
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Synthesis of this compound
This protocol is adapted from a general method for the FeCl₃-catalyzed hydroarylation of styrenes[1].
Materials:
-
Ethylbenzene (reagent grade, anhydrous)
-
Styrene (inhibitor removed prior to use)
-
Lewis Acid (e.g., FeCl₃, AlCl₃, ZrCl₄, or SnCl₄, anhydrous)
-
Dichloromethane (anhydrous, for reactions not using ethylbenzene as solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add ethylbenzene (5-10 equivalents).
-
Catalyst Addition: Carefully add the Lewis acid catalyst (10 mol%) to the stirred ethylbenzene.
-
Reactant Addition: Slowly add styrene (1 equivalent) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (refer to the data table) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly quench by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure this compound.
Characterization:
The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Lewis acid-catalyzed synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Reaction Mechanism for the Formation of Ethyl(1-phenylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the reaction mechanism for the formation of ethyl(1-phenylethyl)benzene, a classic example of a Friedel-Crafts alkylation reaction. Included are detailed experimental protocols, tabulated data, and visualizations to aid in the understanding and application of this synthesis.
Introduction
The synthesis of alkylated aromatic compounds is a cornerstone of organic chemistry, with wide-ranging applications in the production of polymers, fine chemicals, and pharmaceutical intermediates. The formation of this compound serves as an excellent case study for the Friedel-Crafts alkylation of an activated aromatic ring with an alkene. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where an acid catalyst is employed to generate a carbocation electrophile from an alkene, which then attacks an aromatic substrate. One of the most common industrial applications of this type of reaction is the production of ethylbenzene from benzene and ethylene.[1] This application note will focus on the reaction between ethylbenzene and styrene in the presence of an acid catalyst.
Reaction Mechanism
The formation of this compound from ethylbenzene and styrene is an acid-catalyzed electrophilic aromatic substitution reaction. The ethyl group on the benzene ring is an activating group and directs incoming electrophiles to the ortho and para positions.
The mechanism proceeds in three main steps:
-
Formation of the Electrophile: The acid catalyst (e.g., H₂SO₄ or a Lewis acid like AlCl₃ with a trace amount of a proton source) protonates the styrene at the terminal carbon of the double bond. This generates a resonance-stabilized secondary benzylic carbocation, which is a potent electrophile.
-
Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile and attacks the carbocation. The attack occurs preferentially at the ortho and para positions relative to the ethyl group, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Catalyst: A weak base (e.g., HSO₄⁻ or the solvent) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the acid catalyst. This results in the formation of the product, which will be a mixture of ortho and para isomers of this compound.
-
Polyalkylation: The product, this compound, is also an activated aromatic ring and can be further alkylated by another molecule of the carbocation, leading to polyalkylated byproducts.[2] Using a large excess of ethylbenzene can help to minimize this.
-
Styrene Polymerization: Under acidic conditions, styrene can readily polymerize. Careful control of reaction conditions, such as temperature, is necessary to suppress this side reaction.
-
Carbocation Rearrangement: While the secondary benzylic carbocation formed from styrene is relatively stable, rearrangements are a known limitation of Friedel-Crafts alkylations, though less likely in this specific case.[2]
Caption: Reaction mechanism for the acid-catalyzed formation of this compound.
Experimental Protocols
The following is a general protocol for the Friedel-Crafts alkylation of an aromatic compound with an alkene. This can be adapted for the synthesis of this compound.
Materials:
-
Ethylbenzene (excess)
-
Styrene
-
Acid catalyst (e.g., concentrated sulfuric acid, or anhydrous AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or nitromethane, if using a Lewis acid)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethylbenzene (e.g., 5 equivalents). If using a solid Lewis acid catalyst like AlCl₃, add it to the flask under an inert atmosphere.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.
-
Addition of Reactant and Catalyst: In a dropping funnel, prepare a solution of styrene (1 equivalent) in a small amount of ethylbenzene. Add this solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes. If using a liquid protic acid like H₂SO₄, it can be added cautiously to the ethylbenzene before the addition of styrene.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may then be allowed to warm to room temperature and stirred for several more hours.
-
Workup:
-
Quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel. If a solvent was used, add more to dilute the mixture.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess ethylbenzene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the this compound isomers.
-
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes key quantitative data for this compound. Note that the properties can vary slightly between the different isomers (ortho, meta, para).
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ | [3] |
| Molecular Weight | 210.31 g/mol | [3] |
| Boiling Point | 293.5 °C at 760 mmHg | [3] |
| Density | 0.96 g/cm³ | [3] |
| Flash Point | 133 °C | [3] |
| Refractive Index | 1.55 | [3] |
| LogP | 4.40 | [3] |
| ¹³C NMR Spectra | Data available | [4] |
| Mass Spectrometry (GC-MS) | Data available | [4] |
| IR Spectra | Data available | [4] |
Conclusion
The synthesis of this compound via the Friedel-Crafts alkylation of ethylbenzene with styrene is a practical illustration of electrophilic aromatic substitution. The reaction mechanism is well-understood and involves the formation of a stable benzylic carbocation. Successful synthesis requires careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions such as polyalkylation and styrene polymerization. The protocols and data presented herein provide a solid foundation for researchers and professionals working on the synthesis of alkylated aromatic compounds.
References
Application Notes and Protocols for the Diastereoselective Synthesis of Ethyl(1-phenylethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the diastereoselective synthesis of ethyl(1-phenylethyl)benzene derivatives, which are of interest as scaffolds in medicinal chemistry and materials science. The described methodology focuses on a robust and well-established synthetic strategy: the diastereoselective addition of an organometallic reagent to a chiral ketone precursor. This approach allows for predictable control over the stereochemical outcome, yielding the desired diastereomer in high purity.
Introduction
The synthesis of stereochemically pure 1,1-diarylalkanes and their derivatives is a significant challenge in organic chemistry, with important implications for the development of new pharmaceuticals and functional materials. The specific spatial arrangement of the aryl groups can profoundly influence the biological activity and physical properties of these molecules. This document outlines a laboratory-scale protocol for the diastereoselective synthesis of this compound derivatives, leveraging the principles of substrate-controlled stereoselection.
The chosen synthetic route involves the preparation of a chiral ketone, (R)-1-(4-ethylphenyl)ethan-1-one, followed by the diastereoselective addition of a phenyl organometallic reagent. The pre-existing stereocenter in the chiral ketone directs the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the corresponding tertiary alcohol. Subsequent dehydration and reduction would yield the target this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(4-ethylphenyl)ethan-1-one (Chiral Ketone Precursor)
This protocol describes the oxidation of a commercially available chiral alcohol to the corresponding chiral ketone.
Materials:
-
(R)-1-(4-ethylphenyl)ethanol
-
Dichloromethane (DCM), anhydrous
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (R)-1-(4-ethylphenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (R)-1-(4-ethylphenyl)ethan-1-one.
-
Dry the purified product over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the chiral ketone as a colorless oil.
Protocol 2: Diastereoselective Phenylation of (R)-1-(4-ethylphenyl)ethan-1-one
This protocol details the diastereoselective addition of a phenyl Grignard reagent to the chiral ketone.
Materials:
-
(R)-1-(4-ethylphenyl)ethan-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Phenylmagnesium bromide (PhMgBr) in THF (1.0 M solution)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Ice bath
Procedure:
-
In an oven-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (R)-1-(4-ethylphenyl)ethan-1-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel to isolate the major diastereomer of the tertiary alcohol.
Data Presentation
The following table summarizes representative quantitative data for the diastereoselective phenylation of a chiral ketone, based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Organometallic Reagent | Lewis Acid Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | PhMgBr | None | -78 | 85 | 85:15 |
| 2 | PhLi | None | -78 | 82 | 80:20 |
| 3 | PhMgBr | CeCl₃ | -78 | 90 | 95:5 |
| 4 | Ph₂Zn | Ti(O-iPr)₄ | -20 | 75 | 90:10 |
Note: The diastereomeric ratio is determined for the resulting tertiary alcohol product.
Visualizations
Experimental Workflow
Caption: Overall workflow for the diastereoselective synthesis.
Proposed Stereochemical Model
Application Notes and Protocols for the Regioselective Alkylation to Produce Ethyl(1-phenylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective alkylation of aromatic compounds is a cornerstone of organic synthesis, enabling the targeted functionalization of benzene rings. This process is of paramount importance in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of Ethyl(1-phenylethyl)benzene via the regioselective Friedel-Crafts alkylation of ethylbenzene with styrene. The ethyl group of ethylbenzene is an ortho-, para-directing activator, making the control of regioselectivity a critical aspect of this synthesis. The use of shape-selective catalysts, such as zeolites, is highlighted as a key strategy to preferentially obtain the desired para isomer, which is often favored in drug development due to its linear geometry and reduced steric hindrance.
Reaction Scheme
The primary reaction involves the electrophilic attack of a carbocation, generated from styrene in the presence of an acid catalyst, on the electron-rich ethylbenzene ring. This results in the formation of a mixture of ortho- and para-Ethyl(1-phenylethyl)benzene.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The regioselectivity and yield of the alkylation of ethylbenzene with styrene are highly dependent on the catalyst and reaction conditions. The use of zeolite catalysts, known for their shape-selective properties, can significantly influence the isomer distribution, favoring the formation of the para isomer.
| Catalyst | Temperature (°C) | Pressure (atm) | Styrene Conversion (%) | Selectivity to this compound (%) | para:ortho Isomer Ratio | Reference |
| Zeolite Beta | 150 | 10 | 95 | 85 | 3:1 | Representative Data |
| ZSM-5 | 180 | 15 | 98 | 90 | 5:1 | Representative Data |
| Amberlyst-15 | 120 | 5 | 90 | 80 | 2:1 | Representative Data |
Note: The data presented in this table is representative and compiled from analogous reactions in the literature. Actual results may vary based on specific experimental parameters.
Experimental Protocols
This section provides a detailed methodology for the liquid-phase regioselective alkylation of ethylbenzene with styrene using a zeolite catalyst.
Materials and Equipment
-
Reactants: Ethylbenzene (99%+), Styrene (99%+, inhibitor-free)
-
Catalyst: Zeolite Beta (Si/Al ratio 25-50) or ZSM-5
-
Solvent: Dichloromethane or excess ethylbenzene
-
Apparatus: High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge; rotary evaporator; column chromatography setup; GC-MS for analysis.
Pre-reaction Catalyst Activation
-
Place the required amount of zeolite catalyst in a ceramic crucible.
-
Calcine the catalyst in a muffle furnace at 550 °C for 4-6 hours to remove any adsorbed water and organic impurities.
-
Cool the catalyst under a stream of dry nitrogen or in a desiccator and store it under inert conditions until use.
Alkylation Procedure
-
To a clean and dry high-pressure autoclave reactor, add the activated zeolite catalyst (e.g., 5 wt% with respect to styrene).
-
Add ethylbenzene and the solvent (if used). A typical molar ratio of ethylbenzene to styrene is 5:1 to minimize dialkylation.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove air.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 150 °C).
-
Once the temperature has stabilized, introduce styrene into the reactor using a high-pressure liquid pump over a period of 30 minutes.
-
Maintain the reaction at the set temperature and pressure (e.g., 10 atm) for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the pressure.
Product Isolation and Purification
-
Filter the reaction mixture to recover the catalyst. The catalyst can be washed with a solvent, dried, and calcined for regeneration and reuse.
-
Transfer the filtrate to a round-bottom flask and remove the solvent and excess ethylbenzene using a rotary evaporator.
-
The crude product, a mixture of ortho- and para-Ethyl(1-phenylethyl)benzene, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Collect the fractions and analyze them by TLC or GC. Combine the fractions containing the pure desired isomer.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its structure and purity.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow.
Application Notes and Protocols: Ethyl(1-phenylethyl)benzene as a Chiral Auxiliary in Asymmetric Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the use of 1-phenylethylamine (α-PEA) as a chiral auxiliary in asymmetric synthesis. Due to the limited specific information on "Ethyl(1-phenylethyl)benzene," this guide focuses on the well-established and structurally similar 1-phenylethylamine. The underlying principles and experimental methodologies are directly transferable. 1-Phenylethylamine is a versatile and cost-effective chiral auxiliary widely employed to introduce stereocenters with high diastereoselectivity in the synthesis of various organic compounds, including natural products and pharmaceutically active molecules.[1][2] Its temporary incorporation into a prochiral substrate allows for facial differentiation during key bond-forming reactions, leading to the preferential formation of one diastereomer.
Key Applications:
The 1-phenylethylamine chiral auxiliary has proven effective in a range of asymmetric transformations, including:
-
Diastereoselective Alkylation: Creating new carbon-carbon bonds at a prochiral center with high stereocontrol.
-
Asymmetric Cyclization Reactions: Construction of chiral heterocyclic frameworks such as piperidones and tetrahydro-β-carbolines.[1]
-
Stereoselective Reductions: Influencing the stereochemical outcome of imine and ketone reductions.
-
Aldol Reactions: Controlling the formation of new stereocenters in carbon-carbon bond formation.[1]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Tetrahydro-β-carboline Derivatives
This protocol describes the synthesis of tetrahydro-β-carboline derivatives using (R)-1-phenylethylamine as the chiral auxiliary, followed by diastereoselective reduction of the intermediate imine.
Step 1: Formation of the Amide (5)
-
To a solution of tryptamine (1) in a suitable solvent (e.g., dichloromethane), add the desired carboxylic acid and a coupling agent (e.g., EDC/HOBt).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the amide (5).
Step 2: Bischler-Napieralski Cyclization to form the Dihydro-β-carboline Imine (7)
-
Reflux a solution of the amide (5) (1 mmol) in methylene chloride (15 mL) with POCl3 (0.5 mL, 5.5 mmol) for 2 hours.
-
After cooling, evaporate the volatiles under reduced pressure.
-
Add dry methanol (10 mL) to the residue and evaporate to dryness. Repeat this step twice.
-
Add xylene (20 mL) and evaporate to remove residual volatiles, yielding the crude imine (7).
Step 3: Diastereoselective Reduction of the Imine
-
Dissolve the crude imine (7) in dry methanol (10 mL).
-
Cool the solution to 0 °C and add a reducing agent (e.g., NaBH4) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the diastereomeric products (9a and 9b) by column chromatography on silica gel.
Step 4: Removal of the Chiral Auxiliary
-
The 1-phenylethylamine auxiliary can be cleaved from the final product by hydrogenolysis.
-
Dissolve the purified diastereomer in a suitable solvent (e.g., methanol) and add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
Protocol 2: Asymmetric Synthesis of N-Substituted Piperidones
This protocol outlines the synthesis of chiral N-substituted piperidones starting from an appropriate amino acid and using (S)-1-phenylethylamine as the chiral auxiliary.
Step 1: Synthesis of the Starting Amide
-
Couple the desired carboxylic acid with (S)-1-phenylethylamine using a standard peptide coupling reagent (e.g., DCC, HOBt) in an appropriate solvent like dichloromethane or DMF.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.
-
Purify the resulting amide by column chromatography or recrystallization.
Step 2: Dieckmann Condensation
-
Treat the amide with a strong base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol or toluene) to induce intramolecular cyclization.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, neutralize the reaction with acid and extract the product into an organic solvent.
-
Purify the resulting β-keto ester by column chromatography.
Step 3: Decarboxylation
-
Heat the purified β-keto ester in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., toluene) to effect decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with aqueous base and purify the resulting chiral piperidone by column chromatography.
Step 4: Removal of the Chiral Auxiliary
-
The (S)-1-phenylethylamine auxiliary can be removed by hydrogenolysis using a palladium catalyst (e.g., Pd(OH)2/C) under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to yield the N-deprotected piperidone.
Quantitative Data
The diastereoselectivity of reactions employing 1-phenylethylamine as a chiral auxiliary is influenced by the specific substrate, reaction conditions, and reagents used. Below are tables summarizing representative quantitative data from the literature.
Table 1: Diastereoselective Reduction of Dihydro-β-carboline Imines
| Entry | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | NaBH4 | 60:40 | 85 | [3] |
| 2 | NaBH(OAc)3 | 75:25 | 82 | [3] |
| 3 | L-Selectride® | 80:20 | 75 | [3] |
Table 2: Diastereoselective Alkylation of Imines with 1-Phenylethylamine Auxiliary
| Entry | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| 1 | Methyl iodide | >95% | 88 | [1] |
| 2 | Benzyl bromide | >95% | 92 | [1] |
| 3 | Allyl bromide | >90% | 85 | [1] |
Visualizations
Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Mechanism of Chiral Induction in Imine Reduction
Caption: Felkin-Anh model illustrating the origin of stereoselectivity in the reduction of an imine bearing a 1-phenylethylamine chiral auxiliary.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymerization Reactions Involving Sterically Hindered Styrene Monomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initially specified monomer, "Ethyl(1-phenylethyl)benzene," in its chemically identified forms (such as 1-ethyl-2-(1-phenylethyl)benzene), is a saturated aromatic hydrocarbon. It lacks a polymerizable vinyl (C=C) group, which is essential for addition polymerization. Therefore, it cannot be polymerized through standard methods like cationic, anionic, or radical polymerization.
This document provides detailed protocols for a plausible, structurally related, and polymerizable monomer: 4-(1-phenylethyl)styrene . The procedures and data presented are based on established methods for the polymerization of sterically hindered styrene derivatives and serve as a comprehensive guide for researchers working with similar complex monomers.
Overview and Introduction
Styrenic polymers with bulky substituents are of significant interest due to their unique thermal and mechanical properties, such as high glass transition temperatures (Tg). The monomer 4-(1-phenylethyl)styrene incorporates a bulky phenylethyl group, which sterically hinders the vinyl group. This hindrance influences the choice of polymerization method and the resulting polymer characteristics. Living polymerization techniques, such as living anionic and living cationic polymerization, are preferred as they offer precise control over molecular weight and a narrow molecular weight distribution (polydispersity index, PDI).
This document details the synthesis of the 4-(1-phenylethyl)styrene monomer and provides protocols for its polymerization via living cationic and living anionic methods.
Monomer Synthesis: 4-(1-phenylethyl)styrene
A common route to synthesize substituted styrenes is through the Wittig reaction or by dehydration of a corresponding alcohol. Here, a plausible synthetic pathway starting from 4-ethylacetophenone is outlined.
Experimental Protocol: Synthesis of 4-(1-phenylethyl)styrene
-
Grignard Reaction to form 1-(4-ethylphenyl)-1-phenylethanol:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent (phenylmagnesium bromide).
-
Once the Grignard reagent formation is complete, cool the flask to 0°C.
-
Slowly add a solution of 4-ethylacetophenone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.
-
-
Dehydration to 4-(1-phenylethyl)styrene:
-
Dissolve the obtained 1-(4-ethylphenyl)-1-phenylethanol in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(1-phenylethyl)styrene.
-
Caption: Workflow for the synthesis of 4-(1-phenylethyl)styrene.
Polymerization Protocols
Due to the steric hindrance of the bulky substituent, living polymerization methods are recommended for achieving well-defined polymers.
Living Cationic Polymerization
Living cationic polymerization is effective for styrene derivatives with electron-donating groups. The reaction is typically carried out at low temperatures to suppress side reactions.
Experimental Protocol:
-
Materials and Setup:
-
Initiator: 1-phenylethyl chloride.
-
Co-initiator (Lewis Acid): Tin(IV) chloride (SnCl₄)[1].
-
Proton Trap: 2,6-di-tert-butylpyridine (DTBP).
-
Solvent: A mixture of dichloromethane (CH₂Cl₂) and n-hexane (e.g., 60:40 v/v).
-
All glassware must be rigorously flame-dried under vacuum and the reaction conducted under an inert atmosphere (e.g., dry argon or nitrogen).
-
All reagents and solvents must be purified and dried before use.
-
-
Polymerization Procedure:
-
In a flame-dried Schlenk flask, dissolve the 4-(1-phenylethyl)styrene monomer and DTBP in the solvent mixture.
-
Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath[1].
-
In a separate flask, prepare the initiator solution by dissolving 1-phenylethyl chloride in CH₂Cl₂.
-
Initiate the polymerization by adding the 1-phenylethyl chloride solution to the monomer solution, followed by the addition of SnCl₄.
-
Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
Terminate the polymerization by adding pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Caption: Mechanism of living cationic polymerization.
Living Anionic Polymerization
Living anionic polymerization is highly effective for styrene and its derivatives, yielding polymers with very low PDI. This method requires stringent purity of all reagents and solvents.
Experimental Protocol:
-
Materials and Setup:
-
Initiator: sec-Butyllithium (sec-BuLi).
-
Solvent: Anhydrous tetrahydrofuran (THF) or a nonpolar solvent like benzene or cyclohexane.
-
The setup requires high-vacuum techniques, typically using all-glass, sealed reactors with break-seals. All glassware must be meticulously cleaned and flame-dried.
-
Monomer and solvent must be rigorously purified, typically by distillation from a suitable drying agent (e.g., CaH₂ for solvent, dibutylmagnesium for monomer).
-
-
Polymerization Procedure:
-
Distill the purified solvent into the reactor under high vacuum.
-
Add the initiator (sec-BuLi) to the solvent.
-
Cool the reactor to the desired temperature (e.g., -78°C for THF)[2].
-
Distill the purified 4-(1-phenylethyl)styrene monomer into the initiator solution. A characteristic color change (typically red or orange) indicates the formation of the polystyryl anion.
-
Allow the polymerization to proceed. The reaction is typically very fast in polar solvents like THF.
-
Terminate the polymerization by adding degassed methanol. The color of the solution will disappear.
-
Precipitate the polymer in a large excess of methanol.
-
Filter and dry the polymer under vacuum.
-
Caption: Mechanism of living anionic polymerization.
Data Presentation
The following tables summarize representative data for the polymerization of sterically hindered styrene derivatives. The values for poly(4-(1-phenylethyl)styrene) are expected to be in a similar range.
Table 1: Representative Data for Cationic Polymerization of Hindered Styrenes
| Monomer | Initiator/Co-initiator | Temp (°C) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) | Reference |
| α-Methylstyrene | DiαMeSt·HCl / BCl₃ | -80 | 10,000 | 10,500 | 1.15 | General literature |
| Styrene | 1-phenylethyl chloride/TiCl₄ | -80 | 20,000 | 21,000 | 1.20 | [3] |
| Isobutylene/Styrene Block | DiCumCl/TiCl₄ | -80 | 50,000 (PIB block) | 49,500 | 1.20 | [3] |
Table 2: Representative Data for Anionic Polymerization of Hindered Styrenes
| Monomer | Initiator | Temp (°C) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) | Reference |
| 4-(1-Adamantyl)styrene | sec-BuLi | -78 | 15,000 | 15,200 | 1.05 | [2] |
| 2-Methoxy-5-phenylstyrene | n-BuLi | -40 | - | High MW | 1.10 | [4] |
| Styrene | sec-BuLi / t-BuP₁ | 25 | 16,000 | 16,500 | <1.05 | [5] |
Polymer Characterization
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and tacticity.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg). Polymers with bulky substituents are expected to have significantly higher Tg values compared to polystyrene (Tg ≈ 100°C). For instance, poly(4-(1-adamantyl)styrene) exhibits a Tg of 234°C[2].
Conclusion
While "this compound" is not a polymerizable monomer, structurally related vinyl monomers like 4-(1-phenylethyl)styrene can be synthesized and polymerized. Living cationic and anionic polymerization techniques are highly suitable for these sterically hindered monomers, offering excellent control over the polymer architecture. The resulting polymers are expected to exhibit high thermal stability, making them attractive for applications requiring robust materials. The protocols and data provided herein serve as a foundational guide for the synthesis and characterization of these specialized polymers.
References
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Alkylation of Benzene with Styrene
Welcome to the technical support center for the Friedel-Crafts alkylation of benzene with styrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific electrophilic aromatic substitution reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Friedel-Crafts alkylation of benzene with styrene.
Problem 1: Low or No Yield of the Desired Product (1,1-Diphenylethane)
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Handle the Lewis acid in a glovebox or under a stream of inert gas. |
| Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. | Typically, a molar ratio of catalyst to styrene of 1:1 to 1.2:1 is recommended. For less active catalysts, a higher loading may be necessary. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | While low temperatures can help control side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to find the optimal temperature. |
| Deactivated Benzene Ring: If substituted benzenes are used, strongly deactivating groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will inhibit the Friedel-Crafts reaction.[1] | This reaction is most effective with benzene or activated benzene derivatives. Avoid using strongly deactivated aromatic compounds as substrates. |
Problem 2: Formation of a White, Insoluble Precipitate (Polystyrene)
Possible Causes and Solutions:
| Cause | Solution |
| Styrene Polymerization: Styrene can readily polymerize under the acidic conditions of the Friedel-Crafts reaction.[2] This is a major side reaction. | Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C), especially during the addition of styrene. Slow Addition: Add the styrene dropwise to the mixture of benzene and catalyst to maintain a low concentration of styrene at any given time. Use of Inhibitors: Consider adding a small amount of a polymerization inhibitor, such as certain phenols or nitroxide radicals, that are compatible with the reaction conditions.[3][4] However, compatibility with the Lewis acid must be verified. |
Problem 3: Presence of Multiple Products in the Final Mixture (Polysubstitution)
Possible Causes and Solutions:
| Cause | Solution |
| High Reactivity of the Mono-alkylated Product: The initial product, 1,1-diphenylethane, is more reactive than benzene and can undergo further alkylation. | Use a Large Excess of Benzene: Employ a high molar ratio of benzene to styrene (e.g., 5:1 or greater). This increases the probability that the electrophile will react with a benzene molecule rather than the already substituted product. Control Reaction Time: Monitor the reaction progress and stop it once the desired mono-substituted product is maximized, before significant polysubstitution occurs. |
Problem 4: Difficulty in Purifying the Product
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Polymeric Byproducts: Polystyrene is difficult to separate from the desired product by distillation due to its high boiling point and potential to clog the distillation apparatus. | Precipitation/Filtration: After quenching the reaction, polystyrene may precipitate. It can be removed by filtration. Adding a non-solvent for polystyrene (e.g., methanol) can aid in its precipitation. Column Chromatography: If distillation is not effective, column chromatography can be used to separate the nonpolar 1,1-diphenylethane from the more polar starting materials and the polymeric residue.[5] |
| Similar Boiling Points of Byproducts: Di-substituted products may have boiling points close to that of 1,1-diphenylethane, making separation by simple distillation challenging. | Vacuum Distillation: Use vacuum distillation to lower the boiling points and improve separation. A fractionating column can also enhance the separation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Friedel-Crafts alkylation of benzene with styrene?
A1: The primary and desired product is 1,1-diphenylethane. The reaction proceeds via the formation of a secondary benzylic carbocation from styrene, which then acts as the electrophile.
Q2: Why is polysubstitution a common problem in this reaction?
A2: The alkyl group of the product, 1,1-diphenylethane, is an activating group, making the aromatic ring more nucleophilic than benzene. This increased reactivity makes it more susceptible to further electrophilic attack, leading to the formation of di- and poly-substituted products.
Q3: How can I prevent the polymerization of styrene during the reaction?
A3: Styrene polymerization is a significant challenge. To minimize this, it is crucial to maintain a low reaction temperature (typically 0-10 °C), add the styrene slowly to the reaction mixture, and use a large excess of benzene. In some cases, the addition of a suitable polymerization inhibitor that does not interfere with the Lewis acid catalyst may be beneficial.[3][4]
Q4: What is the role of the Lewis acid catalyst, and which one should I use?
A4: The Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) activates the styrene by coordinating to the double bond, which facilitates the formation of the carbocation electrophile. Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction.[4]
Q5: Are there any specific safety precautions I should take?
A5: Yes. Lewis acids like AlCl₃ are corrosive and react violently with water, releasing HCl gas. The reaction should be carried out in a well-ventilated fume hood, and all reagents and glassware must be anhydrous. Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.
Data Presentation
Table 1: Typical Reaction Conditions for Friedel-Crafts Alkylation of Benzene with Styrene
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ | Strong Lewis acid, effective for generating the carbocation. |
| Benzene:Styrene Molar Ratio | 5:1 to 10:1 | Minimizes polysubstitution by increasing the statistical probability of alkylating benzene. |
| Catalyst:Styrene Molar Ratio | 1:1 to 1.2:1 | Ensures sufficient catalyst for activation of styrene. |
| Temperature | 0 - 10 °C | Controls the exothermic reaction and minimizes styrene polymerization. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion; should be monitored by TLC or GC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the Lewis acid catalyst by atmospheric moisture. |
Table 2: Product Yields and Selectivity under Different Conditions (Illustrative)
| Benzene:Styrene Ratio | Catalyst | Temperature (°C) | Mono-alkylation Yield (%) | Poly-alkylation (%) | Polystyrene (%) |
| 2:1 | AlCl₃ | 25 | ~40 | ~30 | ~30 |
| 5:1 | AlCl₃ | 10 | ~70 | ~15 | ~15 |
| 10:1 | AlCl₃ | 5 | >85 | <10 | <5 |
| 5:1 | FeCl₃ | 10 | ~60 | ~20 | ~20 |
Note: These are approximate values to illustrate trends. Actual yields will vary depending on the specific experimental setup and procedure.
Experimental Protocols
Key Experiment: Synthesis of 1,1-Diphenylethane
Materials:
-
Anhydrous Benzene
-
Styrene (freshly distilled to remove inhibitors)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Toluene (for workup)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Charge: Charge the flask with anhydrous benzene and anhydrous aluminum chloride under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Styrene Addition: Add styrene dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid to decompose the aluminum chloride complex. This step should be performed in a fume hood as HCl gas will be evolved.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. Remove the excess benzene by simple distillation. The crude product can then be purified by vacuum distillation to obtain 1,1-diphenylethane. If significant polymer has formed, it may be necessary to first precipitate the polymer by adding a non-solvent like methanol and filtering before distillation.
Visualizations
Caption: Experimental workflow for the synthesis of 1,1-diphenylethane.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Reaction pathway and significant side reactions.
References
"minimizing polyalkylation in Ethyl(1-phenylethyl)benzene synthesis"
Technical Support Center: Synthesis of Alkyl-Substituted Benzenes
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of alkyl-substituted benzenes, with a specific focus on addressing the common challenge of polyalkylation during Friedel-Crafts reactions. The principles and troubleshooting guides provided here are broadly applicable, including for the synthesis of complex molecules such as ethyl(1-phenylethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of this compound synthesis?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the aromatic ring.[1] In the synthesis of a mono-alkylated product like this compound, the initial product is often more reactive than the starting benzene ring because the first alkyl group added is an activating group.[1][2] This increased reactivity makes the product susceptible to further alkylation, leading to a mixture of di- and poly-substituted byproducts.
Q2: Why is the mono-alkylated product more reactive than benzene?
A2: Alkyl groups are electron-donating, which activates the benzene ring towards further electrophilic aromatic substitution. This means the mono-alkylated product is a stronger nucleophile than the original benzene, making it more likely to react with the electrophile in the reaction mixture.[2]
Q3: What are the main consequences of polyalkylation in my synthesis?
A3: The primary consequences of polyalkylation are a lower yield of the desired mono-alkylated product and the formation of a complex mixture of products that can be difficult and costly to separate. This complicates the purification process and can significantly impact the overall efficiency of your synthesis.
Q4: Can I avoid polyalkylation by using Friedel-Crafts acylation instead?
A4: Yes, Friedel-Crafts acylation followed by a reduction step is a highly effective strategy to prevent polyalkylation.[3][4][5] The acyl group is deactivating, which prevents further substitution on the aromatic ring.[1][3][4] Once the desired acyl group is in place, it can be reduced to the corresponding alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2][3][4] This two-step approach offers better control and yields the mono-alkylated product with higher selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of alkyl-substituted benzenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-alkylated product and significant formation of di- and poly-alkylated byproducts. | The mono-alkylated product is more reactive than the starting material. | - Use a large excess of the aromatic substrate (benzene) relative to the alkylating agent.[1][6] This increases the probability that the electrophile will react with the starting material rather than the product. - Control the reaction temperature. Lower temperatures can help to reduce the rate of the second alkylation reaction. - Consider an alternative synthetic route , such as Friedel-Crafts acylation followed by reduction.[3][4][5] |
| Formation of rearranged isomeric products. | Carbocation rearrangements are occurring during the reaction. This is common when using primary alkyl halides.[7][8] | - Use an alkylating agent that forms a more stable carbocation or one that is less prone to rearrangement. - Employ Friedel-Crafts acylation , as acylium ions do not undergo rearrangement.[3][4][7] The resulting ketone can then be reduced. |
| No reaction or very slow reaction rate. | The aromatic ring is deactivated by the presence of strongly electron-withdrawing groups (e.g., -NO2, -NR3+).[1][7] | - Friedel-Crafts reactions are generally not suitable for strongly deactivated rings. Consider alternative synthetic strategies. |
| The catalyst appears to be consumed or deactivated. | The aromatic substrate contains functional groups like -NH2, -NHR, or -NR2 that can react with the Lewis acid catalyst.[1] | - Protect the interfering functional group before carrying out the Friedel-Crafts reaction. |
Experimental Protocols
Protocol 1: Minimizing Polyalkylation in Ethylbenzene Synthesis via Control of Reactant Stoichiometry
This protocol demonstrates the principle of using an excess of the aromatic substrate to favor mono-alkylation.
Objective: To synthesize ethylbenzene with minimal formation of diethylbenzene isomers.
Materials:
-
Benzene (anhydrous)
-
Ethyl bromide
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Set up a reflux apparatus with a drying tube.
-
In the reaction flask, place a magnetic stirrer and add a significant molar excess of anhydrous benzene relative to ethyl bromide (e.g., a 10:1 molar ratio).
-
Cool the flask in an ice bath.
-
Slowly and cautiously add anhydrous aluminum chloride to the stirring benzene.
-
Once the catalyst has dissolved, add ethyl bromide dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.
-
Analyze the product mixture by GC-MS to determine the ratio of ethylbenzene to diethylbenzene isomers.
Table 1: Effect of Benzene to Ethylene Mole Ratio on Ethylbenzene Selectivity
| Benzene:Ethylene Mole Ratio | Ethylbenzene Selectivity (%) | Reference |
| 1:1 | 73.0 - 85.5 | [9] |
| 4:1 | Increased Selectivity | [9] |
| 10:1 | 58.41 | [9] |
Note: Selectivity can also be influenced by reaction temperature and catalyst type.
Visualizations
Caption: Comparison of direct alkylation vs. acylation-reduction pathways.
Caption: Decision tree for troubleshooting polyalkylation in Friedel-Crafts reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. organic chemistry - How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
"controlling carbocation rearrangement in phenylethylbenzene synthesis"
Technical Support Center: Phenylethylbenzene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with carbocation rearrangement during the synthesis of phenylethylbenzene and related alkylated aromatics via Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a rearranged alkylbenzene product in my Friedel-Crafts alkylation reaction?
A1: The formation of rearranged products during Friedel-Crafts alkylation is a common issue driven by the formation of a carbocation intermediate.[1][2] The reaction mechanism involves the generation of a carbocation from your alkylating agent (e.g., an alkyl halide or alcohol). This initial carbocation can then rearrange to a more stable form if possible.[3][4] Stability generally follows the order: tertiary > secondary > primary. This rearrangement typically occurs through a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift, where a hydrogen or alkyl group moves to an adjacent carbon.[1][5] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the rearranged product.[6]
For example, reacting benzene with 1-chloropropane is expected to form a primary carbocation, which rapidly rearranges via a 1,2-hydride shift to a more stable secondary carbocation, resulting in isopropylbenzene (cumene) as the major product instead of the expected n-propylbenzene.[7][8]
Figure 1: General mechanism of carbocation rearrangement during Friedel-Crafts alkylation.
Q2: I am trying to synthesize 1,2-diphenylethane, but the primary product is 1,1-diphenylethane. What is causing this?
A2: This outcome is a classic example of carbocation rearrangement. If you use a precursor like 2-phenyl-1-chloroethane or 2-phenylethanol, the reaction with a Lewis or Brønsted acid initially generates a primary carbocation on the ethyl chain. This primary carbocation is highly unstable and will rapidly undergo a 1,2-hydride shift.[4][5] The resulting carbocation is a secondary benzylic carbocation, which is significantly more stable due to resonance with the adjacent phenyl group. The subsequent attack by the benzene ring occurs at this more stable secondary carbocationic center, yielding 1,1-diphenylethane as the major thermodynamic product.
Troubleshooting Guides
Q3: How can I control or minimize carbocation rearrangement during my alkylation experiment?
A3: Controlling carbocation rearrangement is challenging but can be influenced by adjusting reaction conditions to favor kinetic control over thermodynamic control.[9][10]
-
Temperature Control: Lowering the reaction temperature generally favors the kinetic product (the one that forms fastest), which is often the non-rearranged product.[11][12] Conversely, higher temperatures provide the energy needed to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established that favors the more stable thermodynamic product (the rearranged one).[9]
-
Choice of Catalyst (Lewis Acid): The strength of the Lewis acid can influence the "freeness" of the carbocation. While strong Lewis acids like AlCl₃ readily generate distinct carbocations prone to rearrangement, using milder Lewis acids (e.g., FeCl₃, BF₃·Et₂O) or solid acid catalysts like zeolites may reduce the extent of rearrangement.[13][14] In some cases, the carbocation may exist as a more tightly associated complex with the catalyst, limiting its ability to rearrange before being intercepted by the aromatic ring.
Data on Reaction Conditions vs. Product Selectivity
The ratio of rearranged to non-rearranged products is highly dependent on the specific substrates, catalyst, and temperature. Below is a conceptual summary based on established principles.
| Parameter | Condition | Expected Outcome on Rearrangement | Rationale |
| Temperature | Low (e.g., -80°C to 0°C) | Decreased Rearrangement | Favors the faster-forming kinetic product.[11][12] |
| High (e.g., >40°C) | Increased Rearrangement | Favors the more stable thermodynamic product.[9] | |
| Lewis Acid | Strong (e.g., AlCl₃, SbCl₅) | Increased Rearrangement | Promotes full carbocation formation.[7][15] |
| Mild (e.g., FeCl₃, Zeolites) | Decreased Rearrangement | May form a tighter ion pair, reducing rearrangement.[13] |
Q4: The methods to suppress rearrangement are not working. Is there a reliable alternative to synthesize the non-rearranged product?
A4: Yes, the most effective and widely used strategy to synthesize linear, non-rearranged alkylbenzenes is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[7][8][16]
This two-step process completely avoids the issue of carbocation rearrangement because the acylium ion (R-C=O⁺), which is the electrophile in acylation, is resonance-stabilized and does not rearrange.[15] Once the acyl group is attached to the aromatic ring, the ketone can be reduced to a methylene (-CH₂-) group using methods like the Clemmensen (acidic conditions) or Wolff-Kishner (basic conditions) reduction.[8]
Figure 2: Workflow for synthesizing non-rearranged products via acylation-reduction.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Diphenylethane via Friedel-Crafts Acylation and Clemmensen Reduction
This protocol outlines the synthesis of 1,2-diphenylethane, avoiding the rearrangement that leads to 1,1-diphenylethane.
Part A: Friedel-Crafts Acylation (Synthesis of Deoxybenzoin)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an excess of dry benzene (which acts as both solvent and reactant).
-
Addition: Dissolve phenylacetyl chloride (1.0 equivalent) in a small amount of dry benzene and place it in the addition funnel.
-
Reaction: Cool the flask in an ice bath to 0-5°C. Add the phenylacetyl chloride solution dropwise to the stirred benzene/AlCl₃ suspension over 30-60 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ether). Combine the organic layers, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product (deoxybenzoin) can be purified by recrystallization or column chromatography.
Part B: Clemmensen Reduction (Synthesis of 1,2-Diphenylethane)
-
Catalyst Prep: Prepare amalgamated zinc by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the zinc with water.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Reaction: Add the deoxybenzoin (from Part A) to the flask. Heat the mixture to reflux with vigorous stirring. The reduction can take several hours. Add more concentrated HCl portion-wise during the reflux to maintain acidic conditions.
-
Completion: Monitor the reaction by TLC until the starting ketone has been consumed.
-
Workup: Cool the mixture and separate the organic (toluene) layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and then with saturated NaHCO₃ solution. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product, 1,2-diphenylethane. Purify further by recrystallization if necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 13. dc.etsu.edu [dc.etsu.edu]
- 14. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
"byproducts formed during the synthesis of Ethyl(1-phenylethyl)benzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl(1-phenylethyl)benzene.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
Question: We are observing a significantly lower than expected yield of this compound in our reaction. What are the potential causes and how can we address them?
Answer: Low yields in the synthesis of this compound, typically performed via Friedel-Crafts alkylation of ethylbenzene with styrene, can stem from several factors. The most common issues involve suboptimal reaction conditions and the prevalence of side reactions.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Styrene Polymerization | Styrene readily polymerizes in the presence of acid catalysts, which is often the primary cause of low yield of the desired alkylation product. | - Control Temperature: Maintain a low reaction temperature to disfavor polymerization. - Catalyst Choice: Use a milder Lewis or Brønsted acid catalyst. - Reactant Stoichiometry: Use an excess of ethylbenzene relative to styrene to increase the probability of alkylation over polymerization. |
| Suboptimal Catalyst Activity | The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be deactivated by moisture or other impurities in the reagents or solvent. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous. - Fresh Catalyst: Use a fresh, unopened container of the Lewis acid or properly stored catalyst. |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or inadequate mixing. | - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of starting materials. - Extend Reaction Time: If the reaction has stalled, consider extending the reaction time. - Ensure Efficient Stirring: Use appropriate stirring to ensure a homogenous reaction mixture. |
| Product Loss During Workup | The desired product may be lost during the aqueous workup or purification steps. | - Optimize Extraction: Ensure the correct pH for quenching the reaction and perform multiple extractions with a suitable organic solvent. - Careful Purification: Use appropriate purification techniques (e.g., column chromatography, distillation) and monitor fractions carefully. |
Problem 2: Presence of Significant Impurities in the Final Product
Question: Our purified product shows multiple peaks in the GC/MS analysis, indicating the presence of several byproducts. What are these impurities and how can we minimize their formation?
Answer: The formation of byproducts is a common challenge in Friedel-Crafts alkylation reactions. Understanding the potential side reactions is key to minimizing these impurities.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Polystyrene/Styrene Oligomers | Acid-catalyzed polymerization of the styrene starting material. | - Maintain low reaction temperatures. - Add styrene slowly to the reaction mixture containing ethylbenzene and the catalyst. - Use a less reactive catalyst. |
| Positional Isomers (ortho-, meta-, para-) | The ethyl group on ethylbenzene directs the incoming electrophile to the ortho and para positions. A smaller amount of the meta isomer may also be formed. | - The isomer ratio is influenced by the catalyst and reaction temperature. Steric hindrance may favor the para isomer. Optimization of these parameters may be necessary to favor a specific isomer. |
| Polyalkylated Products | The product, this compound, can react with another molecule of styrene, leading to the formation of di- and poly-alkylated species. | - Use a molar excess of ethylbenzene to styrene. This statistically favors the mono-alkylation of ethylbenzene. |
| Dibenzyl | May form through self-condensation or other side reactions, particularly under harsh conditions.[1] | - Employ milder reaction conditions (lower temperature, less reactive catalyst). |
| Benzene and Toluene | Can be formed through cracking or disproportionation reactions, especially at elevated temperatures.[2] | - Maintain strict temperature control and avoid overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory and industrial approach for synthesizing 1,1-diarylalkanes like this compound is the Friedel-Crafts alkylation. This involves the reaction of an aromatic compound (ethylbenzene) with an alkylating agent (styrene) in the presence of a Lewis acid or Brønsted acid catalyst.
Q2: Which catalysts are typically used for this reaction?
A2: A range of Lewis acids can be employed as catalysts. Common choices include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂). Brønsted acids such as sulfuric acid (H₂SO₄) or phosphoric acid can also be used. The choice of catalyst can influence the reaction rate and selectivity.
Q3: How does the reaction temperature affect the outcome of the synthesis?
A3: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but also promote the formation of byproducts such as styrene polymers and cracking products.[2] It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: What is the expected isomer distribution of the product?
A4: The ethyl group on the ethylbenzene ring is an ortho-, para-directing group. Therefore, the primary products will be ortho-Ethyl(1-phenylethyl)benzene and para-Ethyl(1-phenylethyl)benzene. The ratio of these isomers will depend on steric factors and the reaction conditions. The para isomer is often favored due to less steric hindrance. A small amount of the meta isomer may also be formed.
Q5: How can I purify the final product?
A5: Purification is typically achieved through a combination of techniques. After an aqueous workup to remove the catalyst and any water-soluble byproducts, the crude product can be purified by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and lower-boiling byproducts. For higher purity, column chromatography on silica gel may be necessary to separate the different positional isomers and remove oligomeric byproducts.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Ethylbenzene with Styrene
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
Materials:
-
Ethylbenzene (anhydrous)
-
Styrene (inhibitor removed, freshly distilled)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (anhydrous solvent)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous ethylbenzene and anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride to the stirred solution.
-
In the dropping funnel, prepare a solution of freshly distilled styrene in anhydrous dichloromethane.
-
Add the styrene solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants, reaction, and products/byproducts.
References
Technical Support Center: Optimization of Reaction Conditions for High-Yield Ethyl(1-phenylethyl)benzene Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of ethyl(1-phenylethyl)benzene. The primary synthetic route discussed is the Friedel-Crafts alkylation of ethylbenzene with styrene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Friedel-Crafts alkylation of ethylbenzene with styrene. This reaction involves the electrophilic substitution of a hydrogen atom on the ethylbenzene ring with the 1-phenylethyl group derived from styrene, typically in the presence of a Lewis acid or solid acid catalyst.[1]
Q2: What types of catalysts are suitable for this reaction?
A2: A range of catalysts can be employed, including:
-
Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective.[1][2]
-
Solid Acid Catalysts: These are environmentally benign alternatives that are easily separable and reusable. Examples include zeolites and sulfonic acid-functionalized materials.[3][4][5]
-
Deep Eutectic Solvents (DES): Fe(III)-based DES can serve as both the reaction medium and the catalyst, offering high yields and excellent reusability.[6]
Q3: What are the expected main byproducts of this synthesis?
A3: The primary byproducts in Friedel-Crafts alkylations are typically:
-
Polyalkylation products: Since the alkyl group of the product is activating, the product itself can react further with styrene.[7][8]
-
Isomers: Alkylation can occur at the ortho, meta, and para positions of ethylbenzene. The para-substituted product is often the major isomer due to steric hindrance.
-
Styrene polymers: Under acidic conditions, styrene can polymerize.
Q4: How can I minimize the formation of polyalkylation byproducts?
A4: Polyalkylation can be suppressed by using a large molar excess of ethylbenzene relative to styrene.[7] This ensures that the electrophile (activated styrene) is more likely to react with the starting material (ethylbenzene) rather than the already alkylated product.
Q5: Are there any significant safety precautions to consider?
A5: Yes. Lewis acids like AlCl₃ react violently with water and are corrosive. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Styrene is flammable and has a strong odor; ensure good ventilation to avoid inhalation.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Presence of water or other impurities that deactivate the catalyst. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh or newly activated catalyst. Increase catalyst loading incrementally. 2. Ensure all glassware is oven-dried and reactants/solvents are anhydrous. 3. Gradually increase the reaction temperature while monitoring for side reactions. 4. Extend the reaction time and monitor progress using TLC or GC. |
| High Proportion of Polyalkylation Products | 1. Molar ratio of ethylbenzene to styrene is too low. 2. High reaction temperature or prolonged reaction time. | 1. Increase the molar excess of ethylbenzene (e.g., 5:1 or 10:1 ratio to styrene).[7] 2. Consider lowering the reaction temperature and optimizing the reaction time. |
| Formation of a Viscous, Insoluble Mass (Polymerization) | 1. High concentration of styrene. 2. Localized "hot spots" due to exothermic reaction. 3. Catalyst is too active for the given conditions. | 1. Add styrene dropwise or via a syringe pump to maintain a low instantaneous concentration. 2. Ensure efficient stirring and consider using an ice bath for initial cooling. 3. Reduce the amount of catalyst or switch to a milder catalyst. |
| Complex Mixture of Isomers | 1. Reaction conditions favoring multiple substitution patterns. | 1. Catalyst choice can influence regioselectivity. Some solid acid catalysts or DES may offer higher selectivity for the para-isomer.[6] 2. Lowering the reaction temperature may improve selectivity.[1][8] |
| Difficulty in Catalyst Separation | 1. Use of a homogeneous Lewis acid catalyst (e.g., AlCl₃). | 1. For easier workup, consider using a heterogeneous solid acid catalyst or a recyclable Deep Eutectic Solvent, which can often be separated by simple decantation or filtration.[4][6] |
Data Presentation: Influence of Catalyst on Yield
The following table summarizes representative yields for the alkylation of arenes with styrenes using an FeCl₃-based Deep Eutectic Solvent, which can be indicative of the performance for the ethylbenzene-styrene reaction.
| Arene | Styrene Derivative | Catalyst System | Yield (%) | Regioselectivity (para/ortho) |
| Toluene | Styrene | 3 FeCl₃ ⋅ 6 H₂O/Glycerol | ~80% | ~80/20 |
| Xylene | Styrene | 3 FeCl₃ ⋅ 6 H₂O/Glycerol | High | High (para favored) |
| Toluene | 4-Bromostyrene | 3 FeCl₃ ⋅ 6 H₂O/Glycerol | >80% | ~80/20 |
| Data extrapolated from similar reactions reported in the literature.[6] |
Experimental Protocols
Protocol 1: Synthesis using an FeCl₃-based Deep Eutectic Solvent (DES)
This protocol is adapted from methodologies for synthesizing 1,1-diarylalkanes.[6]
1. Catalyst Preparation:
-
Prepare the DES by mixing hydrated ferric chloride (FeCl₃·6H₂O) and glycerol in a 1:2 molar ratio.
-
Heat the mixture gently (e.g., to 60°C) with stirring until a homogeneous liquid is formed.
2. Reaction Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the prepared DES.
-
Add ethylbenzene (e.g., 10 mmol, a significant excess).
-
Slowly add styrene (e.g., 1 mmol) to the mixture while stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours (monitor by TLC or GC).
3. Workup and Purification:
-
After the reaction is complete, add a nonpolar organic solvent (e.g., hexane or diethyl ether) to the mixture. The product will dissolve in the organic layer, while the DES is immiscible.
-
Separate the organic layer. The DES layer can be retained for potential reuse.[6]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomers.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for reaction optimization.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Facile synthesis of highly efficient and recyclable magnetic solid acid from biomass waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Acid Catalysts [ouci.dntb.gov.ua]
- 6. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. chembk.com [chembk.com]
"purification methods for Ethyl(1-phenylethyl)benzene from reaction mixtures"
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of Ethyl(1-phenylethyl)benzene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically through alkylation reactions, can result in a variety of impurities. These often include:
-
Unreacted Starting Materials: Residual benzene and ethylene or other alkylating agents.
-
Polyalkylated Benzenes: Such as diethylbenzenes and other higher ethylated benzenes, which are formed from successive alkylation reactions.[1][2]
-
Isomers: Structural isomers of this compound may form depending on the catalyst and reaction conditions.
-
By-products from Side Reactions: Propylbenzenes can be undesirable impurities, especially in high-temperature vapor-phase reactions.[3] Dealkylation can also lead to the formation of toluene.[4]
-
Catalyst Residues: Traces of the catalyst used in the synthesis (e.g., Lewis acids like AlCl₃ or zeolite catalysts) may remain in the crude product.[1]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound and similar alkylaromatic compounds are distillation and chromatography.
-
Distillation: Fractional distillation is widely used to separate components with different boiling points. This is effective for removing unreacted benzene, lighter by-products, and heavier polyalkylated compounds.[4] Extractive distillation may be employed when simple distillation is ineffective due to close boiling points.[5]
-
Chromatography: Column chromatography is a powerful technique for separating compounds with similar boiling points, such as isomers. High-Performance Liquid Chromatography (HPLC) with phenyl stationary phases can be particularly effective for separating aromatic compounds.[6]
-
Chemical Treatment: Washing the crude product with dilute acid or base can remove catalyst residues and certain reactive impurities.
Q3: How can I separate isomers of this compound?
A3: Separating isomers of this compound can be challenging due to their similar physical properties.
-
Fractional Distillation: While difficult, high-efficiency fractional distillation under reduced pressure might provide some separation if the boiling points of the isomers are sufficiently different.
-
Chromatography: This is often the most effective method. HPLC or flash column chromatography using a suitable stationary phase (e.g., silica gel or a phenyl-bonded phase) and an optimized eluent system can resolve different isomers.[6]
-
Selective Chemical Reaction: In some cases, one isomer can be selectively reacted to form a new compound that is easier to separate, followed by the regeneration of the desired isomer.[7]
Q4: What is the role of distillation in the purification process?
A4: Distillation is a crucial step in the purification of this compound, especially on a larger scale. A series of distillation columns are typically used to:
-
Remove Lighter Components: The first column is often used to remove unreacted benzene, which can then be recycled.[4]
-
Isolate the Product: A second column separates the desired this compound from heavier components.[4]
-
Recover Heavier By-products: A final column can be used to separate polyethylbenzenes, which can sometimes be converted back to the desired product through transalkylation.[1][4]
Q5: When is chromatography a suitable purification method?
A5: Chromatography is particularly suitable in the following scenarios:
-
High Purity Requirements: When very high purity is needed, for example, for pharmaceutical applications.
-
Isomer Separation: When isomers with very close boiling points need to be separated.[6]
-
Small-Scale Purifications: For laboratory-scale synthesis, flash column chromatography is often more practical and efficient than distillation.[8]
-
Removal of Non-Volatile Impurities: To remove impurities that cannot be easily separated by distillation.
Troubleshooting Guide
Problem 1: Low purity of this compound after fractional distillation.
| Possible Cause | Recommended Solution |
| Inefficient distillation column | Increase the number of theoretical plates by using a longer column or a more efficient packing material. |
| Incorrect temperature or pressure | Optimize the distillation temperature and pressure. Distillation under reduced pressure is often preferred to prevent thermal decomposition of the product. |
| Presence of an azeotrope | Consider using azeotropic or extractive distillation with a suitable entrainer to break the azeotrope.[5][9] |
| Contamination from the apparatus | Ensure the distillation apparatus is thoroughly clean and dry before use. |
Problem 2: Poor separation of isomers during column chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate stationary phase | For aromatic compounds like this compound, consider using a phenyl-bonded stationary phase to enhance separation through π-π interactions.[6] |
| Suboptimal mobile phase | Systematically vary the polarity of the eluent. A gradient elution, where the solvent polarity is changed during the separation, may be necessary.[8] |
| Column overloading | Reduce the amount of crude product loaded onto the column. |
| Flow rate is too high | Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases. |
Problem 3: The product appears to be decomposing during purification.
| Possible Cause | Recommended Solution |
| High temperatures during distillation | Use vacuum distillation to lower the boiling point of the compound and reduce the risk of thermal decomposition. |
| Presence of acidic or basic impurities | Neutralize the crude product by washing with a dilute solution of sodium bicarbonate (if acidic) or dilute HCl (if basic) before distillation. |
| Prolonged heating | Minimize the time the product is exposed to high temperatures. |
Quantitative Data on Purification Methods
The following table summarizes typical purity levels and conditions for common purification techniques applicable to alkylated aromatic hydrocarbons.
| Purification Method | Typical Impurities Removed | Purity Achieved | Key Parameters |
| Fractional Distillation | Unreacted benzene, toluene, polyethylbenzenes[4][10] | 99.0 - 99.9%[1][11] | Column efficiency (theoretical plates), reflux ratio, vacuum pressure. |
| Extractive Distillation | Isomers and compounds with close boiling points[5] | > 99.5% | Choice of solvent (e.g., methyl phenylacetate), solvent-to-feed ratio.[5] |
| Flash Chromatography | Isomers, closely related by-products, non-volatile impurities[8] | > 98% | Stationary phase (e.g., silica gel), eluent system (e.g., hexanes/ethyl acetate).[8] |
| Preparative HPLC | Isomers, minor impurities[6] | > 99.9% | Stationary phase (e.g., Phenyl-Hexyl), mobile phase composition, flow rate. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound reaction mixture.
-
Round-bottom flask.
-
Fractionating column (e.g., Vigreux or packed column).
-
Distillation head with thermometer.
-
Condenser.
-
Receiving flasks.
-
Vacuum pump and pressure gauge.
-
Heating mantle.
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude reaction mixture. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Collecting Fractions:
-
Collect the first fraction, which will contain low-boiling impurities such as unreacted benzene.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the main product fraction.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool before releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound by removing impurities with different polarities.
Materials:
-
Crude this compound.
-
Silica gel (or other suitable stationary phase).
-
Glass chromatography column.
-
Eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Collection tubes or flasks.
-
TLC plates and chamber for monitoring the separation.
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent mixture.
-
Carefully pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column and apply gentle air pressure to start the flow.
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain.[8]
-
-
Combining Fractions:
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
-
Analysis: Confirm the purity of the product using NMR or GC-MS.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision flowchart for troubleshooting purification issues.
References
- 1. diquima.upm.es [diquima.upm.es]
- 2. studylib.net [studylib.net]
- 3. US5962758A - Process of producing ethylbenzene using alkylation and transalkylation with propylbenzene destruction - Google Patents [patents.google.com]
- 4. chemcess.com [chemcess.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. US5181992A - Separation of isomers, e. g., phenethyl bromide from 1-phenyl-1-bromoethane - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 10. Ethylbenzene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isomer Separation for Phenylethylbenzene Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of phenylethylbenzene isomers (ortho-, meta-, and para-).
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in separating phenylethylbenzene isomers?
The primary challenge lies in the structural similarity of the ortho-, meta-, and para-isomers. They have identical molecular weights and very close physicochemical properties, such as boiling points and polarity. This makes their separation by conventional chromatographic methods, especially on standard C18 columns, difficult due to insufficient selectivity.[1] Effective separation relies on exploiting subtle differences in their molecular geometry and electron distribution.
Q2: Which chromatographic techniques are most effective for separating phenylethylbenzene isomers?
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all viable techniques for separating phenylethylbenzene isomers. The choice of technique often depends on the sample matrix, required resolution, and available instrumentation. For HPLC, columns with phenyl-based stationary phases are particularly effective as they facilitate π-π interactions, which enhance selectivity between the isomers.[2][3] GC, especially with long capillary columns and liquid crystalline stationary phases, can also provide excellent resolution for these types of isomers.[4][5] SFC is a powerful alternative that can offer fast and efficient separations.[6][7][8]
Q3: Why is a standard C18 column not recommended for phenylethylbenzene isomer separation?
Standard C18 columns primarily separate compounds based on hydrophobicity. Since the phenylethylbenzene isomers have very similar hydrophobic characteristics, a C18 column often fails to provide adequate resolution, leading to co-elution or poor peak separation.[1] Stationary phases that offer alternative separation mechanisms, such as π-π interactions, are necessary to resolve these closely related isomers.[2][3]
Q4: What are π-π interactions, and how do they aid in isomer separation?
π-π interactions are non-covalent interactions between aromatic rings. In the context of chromatography, stationary phases containing phenyl groups can interact with the aromatic rings of the phenylethylbenzene isomers. The strength of this interaction can vary slightly depending on the position of the ethyl group on the benzene ring (ortho, meta, or para), leading to differential retention times and enabling their separation.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of phenylethylbenzene isomers.
Problem 1: Poor or No Resolution of Isomer Peaks (Co-elution)
Symptoms:
-
A single, broad peak instead of three distinct peaks.
-
Shoulders on a peak, indicating overlapping elution.[9]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Column Chemistry | Switch to a stationary phase that offers alternative selectivity. For phenylethylbenzene isomers, a phenyl-based column (e.g., Phenyl-Hexyl, Phenyl-Ether, or Biphenyl) is highly recommended over a standard C18 column to leverage π-π interactions.[2][3] |
| Mobile Phase Composition is Not Optimized | For Reversed-Phase HPLC: • Adjust the organic modifier-to-water ratio. Increasing the aqueous portion can increase retention and may improve resolution.[10][11] • Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). Methanol can sometimes enhance π-π interactions compared to acetonitrile.[3] |
| Inadequate Method Parameters | Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the analysis time.[11] Temperature: Optimizing the column temperature can affect selectivity. Experiment with temperatures in the range of 25-40°C. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | This can occur due to active sites (e.g., free silanols) on the silica support. • Use a well-end-capped, high-purity silica column. • Add a competing base to the mobile phase in small concentrations (e.g., triethylamine) if basic analytes are suspected to be interacting. |
| Column Overload | The sample concentration is too high, leading to non-ideal chromatographic behavior. • Dilute the sample. • Inject a smaller volume. |
| Mismatched Sample Solvent and Mobile Phase | The solvent in which the sample is dissolved is significantly stronger than the mobile phase, causing peak distortion. • Dissolve the sample in the initial mobile phase whenever possible. |
| Column Contamination or Degradation | The column may be fouled with strongly retained compounds or the stationary phase may be degrading. • Flush the column with a strong solvent. • If the problem persists, replace the column. |
Problem 3: Peak Broadening
Symptoms:
-
Peaks are wider than expected, leading to decreased resolution and sensitivity.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Extra-Column Volume | Excessive volume in the tubing, injector, or detector cell can cause band broadening. • Use tubing with a smaller internal diameter and shorter length. • Ensure all fittings are properly connected with no dead volume. |
| Slow Detector Response Time | The detector's data acquisition rate is too slow for the peak width. • Increase the data rate of the detector. |
| High Flow Rate | The mobile phase is moving too quickly for efficient mass transfer to occur. • Reduce the flow rate. |
| Column Degradation | A void has formed at the head of the column or the packing has settled. • Reverse-flush the column (if recommended by the manufacturer). • Replace the column if the problem persists. |
Experimental Protocols
Key Experiment: HPLC Separation of Phenylethylbenzene Isomers
Objective: To achieve baseline separation of ortho-, meta-, and para-phenylethylbenzene using a phenyl-based stationary phase.
Materials:
-
HPLC system with a UV detector
-
Phenyl-Hexyl analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Reference standards of o-, m-, and p-phenylethylbenzene
Methodology:
-
Standard Preparation: Prepare a mixed standard solution containing o-, m-, and p-phenylethylbenzene at a concentration of approximately 100 µg/mL each in a 50:50 (v/v) mixture of acetonitrile and water.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and water. Start with a composition of 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the mixed standard solution and record the chromatogram.
-
Optimization: If separation is not optimal, adjust the mobile phase composition. For example, decrease the acetonitrile concentration to 55% to increase retention and potentially improve resolution.
Expected Elution Order (Illustrative): Based on typical interactions of positional isomers on phenyl phases, the elution order is often p- > m- > o-.
Illustrative Quantitative Data:
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| p-phenylethylbenzene | 10.2 | - | 1.1 |
| m-phenylethylbenzene | 11.5 | 2.1 | 1.2 |
| o-phenylethylbenzene | 12.8 | 2.3 | 1.1 |
Note: The above data is for illustrative purposes and actual results may vary depending on the specific column and system.
Visualizations
Troubleshooting Workflow for Poor Resolution
A troubleshooting workflow for addressing poor or no resolution of phenylethylbenzene isomers.
Experimental Workflow for Method Development
A systematic workflow for developing a separation method for phenylethylbenzene isomers.
References
- 1. youtube.com [youtube.com]
- 2. shimadzu.com [shimadzu.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. vurup.sk [vurup.sk]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
"stability of Ethyl(1-phenylethyl)benzene under acidic vs. basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Ethyl(1-phenylethyl)benzene under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a non-polar aromatic hydrocarbon. Generally, it is a relatively stable compound under neutral conditions, at ambient temperature, and in the absence of strong oxidizing agents or UV light. Its stability can be compromised by exposure to strong acidic or basic conditions, particularly at elevated temperatures.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, particularly in the presence of strong acids (e.g., sulfuric acid, hydrochloric acid) and at elevated temperatures, this compound is susceptible to degradation. The primary degradation pathway is acid-catalyzed dealkylation, which involves the cleavage of the ethyl or the 1-phenylethyl group from the benzene ring. This can lead to the formation of benzene, ethylbenzene, and other related byproducts. The benzylic protons in the molecule also exhibit increased reactivity under certain acidic conditions, potentially leading to side reactions.
Q3: Is this compound stable under basic conditions?
This compound is generally considered to be stable under most basic conditions. The carbon-carbon and carbon-hydrogen bonds in the molecule are not readily attacked by common bases. However, extremely strong bases at high temperatures might promote unforeseen degradation pathways, although this is less common compared to acid-catalyzed reactions.
Q4: What are the potential degradation products of this compound?
Under acidic conditions, the expected degradation products primarily arise from dealkylation and isomerization reactions. Potential products include:
-
Benzene
-
Ethylbenzene
-
Styrene (through elimination)
-
Isomers of this compound
Under strongly oxidative conditions, oxidation of the alkyl side-chains can occur, leading to the formation of ketones, alcohols, and eventually carboxylic acids like benzoic acid.[1][2]
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where the stability of this compound is a concern.
Issue: Unexpected peaks observed during chromatographic analysis (HPLC, GC).
| Possible Cause | Troubleshooting Steps |
| Acidic Contamination | 1. Verify the pH of all reagents and solvents used. 2. Ensure all glassware is thoroughly rinsed and free of acidic residues. 3. If acidic conditions are necessary for your reaction, consider running the reaction at a lower temperature to minimize degradation. 4. Perform a control experiment where this compound is exposed to the acidic conditions in the absence of other reactants to isolate its degradation. |
| Basic Contamination | While less likely to cause degradation, it's good practice to: 1. Check the pH of all aqueous solutions. 2. Ensure that any basic reagents are fully quenched or removed during workup. |
| Oxidation | 1. Degas solvents to remove dissolved oxygen. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid exposure of the compound to strong light, which can promote photo-oxidation.[3] |
| Thermal Degradation | 1. Determine the thermal stability of this compound under your specific reaction conditions using techniques like thermogravimetric analysis (TGA). 2. If high temperatures are required, minimize the reaction time. |
Qualitative Stability Summary
| Condition | Expected Stability | Potential Degradation Products |
| Strong Acid (e.g., conc. H₂SO₄, HCl) | Likely to degrade, especially with heat | Benzene, Ethylbenzene, Styrene, Isomers |
| Weak Acid (e.g., acetic acid) | Generally stable at room temp, potential for slow degradation at elevated temp | Trace amounts of dealkylation products |
| Strong Base (e.g., NaOH, KOH) | Generally Stable | - |
| Weak Base (e.g., NaHCO₃) | Stable | - |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Likely to degrade | Benzoic acid, Acetophenone, Phenylacetic acid |
Experimental Protocols
Protocol: Acid/Base Stability Study of this compound
Objective: To assess the stability of this compound under specific acidic and basic conditions.
Materials:
-
This compound
-
Acidic solution (e.g., 1M HCl in a suitable solvent)
-
Basic solution (e.g., 1M NaOH in a suitable solvent)
-
Neutral control solution (solvent only)
-
Quenching solution (e.g., saturated NaHCO₃ for acid; dilute HCl for base)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Analytical instruments (e.g., HPLC-UV, GC-MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound of a known concentration in a suitable organic solvent.
-
Stress Conditions:
-
Acidic Stress: To a known volume of the stock solution, add the acidic solution.
-
Basic Stress: To a known volume of the stock solution, add the basic solution.
-
Neutral Control: To a known volume of the stock solution, add the neutral control solution.
-
-
Incubation: Incubate all samples at a specific temperature (e.g., room temperature, 50 °C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light if photo-degradation is a concern.
-
Time Points: At each time point, withdraw an aliquot from each sample.
-
Workup:
-
For acidic samples, quench with an appropriate amount of base (e.g., saturated NaHCO₃).
-
For basic samples, quench with an appropriate amount of acid (e.g., dilute HCl).
-
Extract the analyte into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV, GC-MS) to determine the percentage of this compound remaining and to identify any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the neutral control and a time-zero sample to assess the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Acid-catalyzed degradation pathways.
References
"troubleshooting low yields in the alkylation of benzene with 1-phenylethanol"
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the Friedel-Crafts alkylation of benzene with 1-phenylethanol to synthesize 1,1-diphenylethane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of 1,1-diphenylethane is significantly lower than expected. What are the most common causes?
Low yields in this reaction are typically traced back to three primary issues: competing side reactions, catalyst deactivation, and suboptimal reaction conditions. The most significant side reaction is the acid-catalyzed dehydration of 1-phenylethanol to styrene, which can subsequently polymerize.[1][2] Another common issue is polyalkylation, where the desired product reacts further with the alkylating agent.[3] Finally, the water produced as a byproduct can deactivate the Lewis acid catalyst.[2]
Q2: I'm observing a significant amount of a gummy, polymeric substance in my reaction flask. What is it, and how can I prevent it?
The polymeric substance is most likely poly(styrene). Under the strong acidic conditions of the Friedel-Crafts reaction, 1-phenylethanol can easily dehydrate to form styrene.[4][5] The acid catalyst then promotes the rapid polymerization of this highly reactive styrene monomer.[4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Dehydration is often favored at higher temperatures. Running the reaction at 0 °C or even lower can significantly suppress this side reaction.
-
Control the Rate of Addition: Add the 1-phenylethanol solution slowly to the benzene-catalyst mixture. This keeps the instantaneous concentration of the alcohol low, minimizing its self-reaction and dehydration.
-
Use a Milder Catalyst: While strong Lewis acids like AlCl₃ are effective, they are also aggressive promoters of dehydration. Consider testing alternative catalysts such as solid acids (e.g., zeolites, Amberlyst-15) which can offer higher selectivity.[1]
Q3: My GC-MS analysis shows multiple products with higher molecular weights than 1,1-diphenylethane. What is happening?
This indicates that polyalkylation is occurring. The alkyl group of the 1,1-diphenylethane product is an activating group, making the product's aromatic rings more nucleophilic and thus more reactive than the starting benzene.[6] Consequently, the product can compete with benzene for the carbocation electrophile, leading to di- and tri-alkylated species.
Troubleshooting Steps:
-
Use a Large Excess of Benzene: By using benzene as the solvent and in large molar excess (e.g., 10-20 equivalents), you can statistically favor the alkylation of benzene over the already-formed product.
-
Limit Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Stop the reaction once the consumption of the limiting reagent (1-phenylethanol) plateaus to prevent the accumulation of polyalkylated byproducts.
Q4: The reaction seems to stop before all my 1-phenylethanol is consumed, even after extended reaction times. Could my catalyst be the problem?
Yes, this strongly suggests catalyst deactivation. The reaction between an alcohol and a Lewis acid catalyst generates water as a byproduct. Water is a Lewis base and will coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous grade benzene and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) with a drying tube on the condenser.
-
Adjust Catalyst Stoichiometry: Since the alcohol's oxygen atom complexes with the Lewis acid, at least one equivalent of the catalyst is often required. You may need to use a slight excess to account for any deactivation by trace amounts of water.
Q5: I'm struggling to isolate pure 1,1-diphenylethane from the crude reaction mixture. What are the best purification methods?
Purification can be challenging due to the presence of byproducts with similar physical properties. For example, byproducts like diphenylmethane and unreacted starting materials can have close boiling points to the desired 1,1-diphenylethane, making simple distillation difficult.[7]
Recommended Purification Strategies:
-
Fractional Vacuum Distillation: For larger scale purifications, careful fractional distillation under reduced pressure is the preferred method to separate components with close boiling points.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is highly effective.[8] A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate or dichloromethane, can effectively separate the non-polar 1,1-diphenylethane from more polar impurities.
Data Presentation
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. The following table summarizes the expected impact of key variables.
| Parameter | Low Value/Condition | High Value/Condition | Effect on Desired Product (1,1-Diphenylethane) | Rationale |
| Temperature | 0 °C to RT | > 50 °C | Decreases. | Higher temperatures significantly favor the dehydration of 1-phenylethanol to styrene and subsequent polymerization.[2] |
| Benzene:Alcohol Ratio | 1:1 | >10:1 | Increases. | A large excess of benzene outcompetes the product for the electrophile, minimizing polyalkylation. |
| Catalyst Strength | Milder (e.g., Zeolite) | Stronger (e.g., AlCl₃) | Variable. | Stronger catalysts increase reaction rate but may also accelerate side reactions like dehydration and polymerization.[1] An optimal balance is needed. |
| Reaction Time | Short | Long | Variable. | Initially increases yield as reactants are consumed. However, extended times can lead to increased polyalkylation and byproduct formation. |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Benzene with 1-Phenylethanol
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. All work must be performed in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Anhydrous Benzene (Reagent Grade)
-
1-Phenylethanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
6M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Apparatus:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
Procedure:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, and a condenser fitted with a drying tube.
-
Initial Charge: Charge the flask with anhydrous benzene (e.g., 10 equivalents) and anhydrous AlCl₃ (e.g., 1.1 equivalents). Begin stirring and cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Dissolve 1-phenylethanol (1.0 equivalent) in a small amount of anhydrous benzene and add this solution to the dropping funnel.
-
Reaction: Add the 1-phenylethanol solution dropwise to the cold, stirred benzene/AlCl₃ mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC.
-
Quenching: Cool the reaction flask back down in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and 6M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (excess benzene) using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation or column chromatography to yield pure 1,1-diphenylethane.
Visualizations
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the cause of low yields.
Caption: A flowchart for troubleshooting low yields.
Reaction Pathway Diagram
This diagram illustrates the desired reaction to form 1,1-diphenylethane and the major competing side reactions.
Caption: Desired vs. undesired reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. JPH02209817A - Purification method of 1,1-diphenylethylene - Google Patents [patents.google.com]
- 8. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
"degradation pathways of Ethyl(1-phenylethyl)benzene in experimental settings"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Ethyl(1-phenylethyl)benzene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the metabolic degradation of this compound?
Based on studies of structurally similar compounds like ethylbenzene, the initial degradation of this compound is likely initiated by oxidation of the alkyl side chains. The primary routes are expected to be hydroxylation of the ethyl group and the benzylic carbon of the phenylethyl group, catalyzed by cytochrome P450 (CYP) enzymes in mammalian systems.[1][2][3][4] In microbial degradation, similar oxidative attacks on the side chains are anticipated.[5]
Q2: What are the major metabolites I should be looking for?
Following initial hydroxylation, further oxidation is expected. Key metabolites to monitor would include:
-
1-(1-Phenylethyl)phenylethanol: From hydroxylation of the ethyl group.
-
1-Phenyl-1-(phenyl)ethanol: From hydroxylation of the benzylic carbon on the phenylethyl group.
-
Acetophenone and 1-Phenylethanol: As potential downstream products from the cleavage of the bond between the two aromatic rings, although this is a less common pathway for such structures.[4][5]
-
Ring-hydroxylated derivatives: Such as ethylphenols and their corresponding catechols or hydroquinones, are also possible, though often minor, metabolic products.[3][4]
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its metabolites?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods. GC-MS is well-suited for volatile and semi-volatile compounds and can provide detailed structural information through fragmentation patterns. LC-MS is advantageous for analyzing less volatile and more polar metabolites, such as hydroxylated and conjugated products.
Q4: Are there known microbial pathways for the degradation of compounds similar to this compound?
Yes, bacteria and fungi are known to degrade aromatic hydrocarbons. For instance, Nocardia species can oxidize the alkyl side chain of ethylbenzene to form 1-phenylethanol and acetophenone.[5] For compounds with multiple aromatic rings like diphenylmethane, degradation can proceed through hydroxylation and ring cleavage. While specific pathways for this compound are not well-documented, it is plausible that microorganisms could utilize similar enzymatic machinery to attack the alkyl bridges and aromatic rings of the molecule.
Troubleshooting Guide
Issue: Low or no degradation of this compound is observed in my microbial culture.
-
Question: Have you selected an appropriate microbial strain?
-
Answer: Ensure the microbial strain you are using has a known capability to degrade aromatic hydrocarbons. Consider using enrichment cultures from contaminated sites to isolate potent degraders. Strains of Pseudomonas, Rhodococcus, and Sphingomonas have shown efficacy in degrading various aromatic compounds.
-
-
Question: Are the culture conditions optimal?
-
Answer: Check and optimize key parameters such as pH, temperature, aeration, and nutrient availability. The degradation of aromatic compounds can be sensitive to these factors. Ensure that this compound is not present at a concentration that is toxic to the microorganisms.
-
-
Question: Is there a need for a co-substrate?
-
Answer: Some microbial degradation pathways operate via cometabolism, where the degradation of the target compound only occurs in the presence of a primary growth substrate. Try supplying a more readily metabolizable carbon source, such as glucose or a short-chain alkane, to induce the necessary enzymes.[5]
-
Issue: I am observing unexpected peaks in my chromatogram.
-
Question: Could these be abiotic degradation products?
-
Answer: Run a control experiment without the biological component (e.g., sterile medium) to check for abiotic degradation due to factors like light or reactive oxygen species.
-
-
Question: Have you considered all possible isomeric and rearrangement products?
-
Answer: The degradation of complex molecules can sometimes lead to unexpected molecular rearrangements. Carefully analyze the mass spectra of the unknown peaks to propose potential structures.
-
-
Question: Is your analytical standard pure?
-
Answer: Verify the purity of your this compound standard, as impurities could be mistaken for metabolites.
-
Issue: The identified metabolites do not account for the total amount of degraded parent compound.
-
Question: Are you accounting for all potential metabolites?
-
Answer: Some metabolites may be highly polar or exist as conjugates (e.g., glucuronides or sulfates in mammalian systems) and may not be detected by your current analytical method. Consider using a broader analytical approach or enzymatic/chemical hydrolysis to release conjugated metabolites.
-
-
Question: Could the compound be mineralized to CO2?
-
Answer: In complete biodegradation, the compound can be broken down to carbon dioxide and water. To confirm this, you can use a radiolabeled parent compound (e.g., with 14C) and measure the production of 14CO2.
-
-
Question: Is there any irreversible binding to cellular components?
-
Answer: Reactive metabolites can sometimes bind covalently to macromolecules like proteins and nucleic acids, making them difficult to extract and analyze.
-
Quantitative Data Summary
The following table summarizes kinetic data for the initial hydroxylation of ethylbenzene to 1-phenylethanol in human liver microsomes, which can serve as a reference for expected enzymatic activities when studying the degradation of structurally related compounds.
| Enzyme System | Kinetic Parameter | Value | Reference |
| Human Liver Microsomes (High Affinity) | Km | 8 µM | [1] |
| Vmax | 689 pmol/min/mg protein | [1] | |
| Human Liver Microsomes (Low Affinity) | Km | 391 µM | [1] |
| Vmax | 3039 pmol/min/mg protein | [1] | |
| Recombinant CYP2E1 | Km | 35 µM | [1] |
| Vmax | 7 pmol/min/pmol P450 | [1] | |
| Recombinant CYP1A2 | Km | 502 µM | [1] |
| Vmax | 88 pmol/min/pmol P450 | [1] | |
| Recombinant CYP2B6 | Km | 219 µM | [1] |
| Vmax | 71 pmol/min/pmol P450 | [1] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay of this compound using Liver Microsomes
-
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (IS) for analytical quantification
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN).
-
In a microcentrifuge tube, pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the this compound stock solution to the incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., ACN) containing the internal standard.
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis by LC-MS or GC-MS.
-
Analyze the samples to determine the concentration of the remaining parent compound and to identify and quantify any formed metabolites.
-
Calculate the rate of degradation and the half-life of this compound in the microsomal system.
-
Visualizations
Caption: Proposed degradation pathway of this compound initiated by oxidation of the ethyl group.
References
- 1. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of inhaled ethylbenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial conversion of ethylbenzene to 1-phenethanol and acetophenone by Nocardia tartaricans ATCC 31190 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Fingerprints: Differentiating Ethyl(1-phenylethyl)benzene Isomers
A comprehensive guide for researchers and drug development professionals on the spectroscopic differentiation of ortho-, meta-, and para-ethyl(1-phenylethyl)benzene isomers. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and predictive data.
The structural isomers of ethyl(1-phenylethyl)benzene, namely ortho-, meta-, and para-This compound, present a significant analytical challenge due to their identical chemical formulas and molecular weights. Distinguishing between these isomers is crucial in various fields, including synthetic chemistry, pharmaceutical development, and quality control, where isomeric purity can significantly impact a compound's properties and efficacy. This guide outlines the key spectroscopic techniques and data that enable the unambiguous differentiation of these closely related compounds.
Comparative Spectroscopic Data
The differentiation of this compound isomers relies on subtle but distinct differences in their interaction with electromagnetic radiation, as revealed by NMR, IR, and MS techniques. The substitution pattern on the benzene ring directly influences the electronic environment of the nuclei, the vibrational modes of the chemical bonds, and the fragmentation patterns upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy: The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The ortho-isomer exhibits the most complex splitting pattern due to the close proximity of the substituents, leading to distinct signals for each aromatic proton. The meta-isomer shows a slightly less complex pattern, while the para-isomer, owing to its symmetry, displays the simplest pattern, often a pair of doublets.
¹³C NMR Spectroscopy: The number of unique signals in the aromatic region of the ¹³C NMR spectrum is indicative of the isomer's symmetry. The para-isomer, being the most symmetrical, will show the fewest aromatic carbon signals. The ortho- and meta-isomers, with lower symmetry, will display a greater number of distinct signals.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| Ortho | Aromatic: 7.10-7.35 (m, 9H), CH: 4.15 (q, 1H), CH₂: 2.60 (q, 2H), CH₃ (ethyl): 1.20 (t, 3H), CH₃ (phenylethyl): 1.60 (d, 3H) | Aromatic: 125.8, 126.1, 127.2, 128.3, 128.4, 129.5, 142.1, 144.9, CH: 42.1, CH₂: 25.9, CH₃ (ethyl): 15.6, CH₃ (phenylethyl): 21.2 |
| Meta | Aromatic: 7.00-7.30 (m, 9H), CH: 4.10 (q, 1H), CH₂: 2.65 (q, 2H), CH₃ (ethyl): 1.25 (t, 3H), CH₃ (phenylethyl): 1.55 (d, 3H) | Aromatic: 126.0, 126.5, 128.4, 128.5, 128.6, 141.8, 144.5, CH: 45.0, CH₂: 28.9, CH₃ (ethyl): 15.5, CH₃ (phenylethyl): 21.5 |
| Para | Aromatic: 7.15 (d, 2H), 7.20 (d, 2H), 7.25-7.35 (m, 5H), CH: 4.12 (q, 1H), CH₂: 2.62 (q, 2H), CH₃ (ethyl): 1.22 (t, 3H), CH₃ (phenylethyl): 1.58 (d, 3H) | Aromatic: 128.0, 128.4, 129.1, 138.5, 142.0, 144.2, CH: 44.8, CH₂: 28.5, CH₃ (ethyl): 15.7, CH₃ (phenylethyl): 21.4 |
Note: The chemical shifts presented are predicted values and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The substitution pattern on the benzene ring gives rise to characteristic absorption bands, particularly in the "fingerprint" region (1600-650 cm⁻¹). The out-of-plane C-H bending vibrations are especially useful for distinguishing between ortho, meta, and para isomers.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| Ortho | Aromatic C-H stretch: 3060-3020, Alkyl C-H stretch: 2960-2850, C=C stretch (aromatic): 1605, 1495, 1450, Out-of-plane C-H bend: ~750 (strong) |
| Meta | Aromatic C-H stretch: 3060-3020, Alkyl C-H stretch: 2960-2850, C=C stretch (aromatic): 1600, 1485, Out-of-plane C-H bends: ~780 (strong) and ~690 (strong) |
| Para | Aromatic C-H stretch: 3060-3020, Alkyl C-H stretch: 2960-2850, C=C stretch (aromatic): 1615, 1510, Out-of-plane C-H bend: ~820 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) can differ due to the varying stability of the resulting carbocations. The primary fragmentation pathway for these isomers involves the cleavage of the benzylic C-C bond, leading to the formation of a tropylium ion (m/z 91) and a substituted benzyl cation. The relative intensities of these fragment ions can aid in isomer differentiation.
| Isomer | Predicted Key Mass Spectral Fragments (m/z) and Relative Intensities |
| Ortho | 210 (M⁺), 195 ([M-CH₃]⁺), 181 ([M-C₂H₅]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺, tropylium ion) - Expect a prominent peak at m/z 181. |
| Meta | 210 (M⁺), 195 ([M-CH₃]⁺), 181 ([M-C₂H₅]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺, tropylium ion) - Relative intensities of fragment ions will differ from ortho and para. |
| Para | 210 (M⁺), 195 ([M-CH₃]⁺), 181 ([M-C₂H₅]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺, tropylium ion) - Expect a more stable [M-C₂H₅]⁺ ion (m/z 181) compared to the ortho isomer. |
Experimental Protocols
Accurate and reproducible data are paramount for the successful differentiation of these isomers. The following are generalized experimental protocols for the key spectroscopic techniques.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Collect the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Operate in split or splitless mode, depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of the isomers.
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of each isomer and the corresponding mass spectrum for identification and fragmentation pattern analysis.
Workflow for Spectroscopic Differentiation
The following diagram illustrates the logical workflow for differentiating the this compound isomers using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of isomers.
By employing a combination of these powerful analytical techniques and carefully analyzing the resulting spectral data, researchers can confidently differentiate between the ortho-, meta-, and para-isomers of this compound, ensuring the purity and correct identification of their compounds of interest.
A Comparative Analysis of Ethyl(1-phenylethyl)benzene and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ethyl(1-phenylethyl)benzene and its primary structural isomers. The information presented is intended to assist researchers in understanding the synthesis, properties, and potential applications of these compounds.
Introduction to this compound and its Isomers
This compound, with the molecular formula C₁₆H₁₈, is an aromatic hydrocarbon. The ambiguous nomenclature necessitates a clear definition of its structural isomers for accurate comparative analysis. The isomers can be broadly categorized into two groups based on the connectivity of the ethyl and phenylethyl groups to the central benzene ring.
Group 1: (1-Phenylethyl) substituted Ethylbenzene In this group, an ethyl group and a 1-phenylethyl group are attached to the benzene ring at different positions (ortho, meta, para).
-
1-ethyl-2-(1-phenylethyl)benzene
-
1-ethyl-3-(1-phenylethyl)benzene
-
1-ethyl-4-(1-phenylethyl)benzene
Group 2: (2-Phenylethyl) substituted Ethylbenzene Here, an ethyl group and a 2-phenylethyl group (also known as a phenethyl group) are attached to the benzene ring at different positions.
-
1-ethyl-2-(2-phenylethyl)benzene
-
1-ethyl-3-(2-phenylethyl)benzene
-
1-ethyl-4-(2-phenylethyl)benzene
The structural differences between these isomers, arising from the positional isomerism (ortho, meta, para) and the linkage of the ethylphenyl group, are expected to influence their physical, chemical, and potentially biological properties.
Physical and Chemical Properties
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-ethyl-2-(1-phenylethyl)benzene | 18908-70-8, 35254-73-0 | 210.31 | 293.5 at 760 mmHg[1] | 0.96[1] |
| 1-ethyl-3-(1-phenylethyl)benzene | 18908-71-9 | 210.31 | Data not available | Data not available |
| 1-ethyl-4-(1-phenylethyl)benzene | Data not available | 210.31 | Data not available | Data not available |
| 1-ethyl-2-(2-phenylethyl)benzene | 125328-87-2 | 210.31 | Data not available | Data not available |
| 1-ethyl-3-(2-phenylethyl)benzene | Data not available | 210.31 | Data not available | Data not available |
| 1-ethyl-4-(2-phenylethyl)benzene | 7439-15-8, 64800-83-5 | 210.31 | 284.85[2] | Data not available |
Synthesis Protocols
The synthesis of these isomers can be approached through established organic chemistry methodologies, primarily involving Friedel-Crafts reactions and subsequent modifications. Below are detailed protocols for the synthesis of key precursors and the final products.
Synthesis of (1-Phenylethyl) substituted Ethylbenzene Isomers
A general and effective method for synthesizing these isomers involves a two-step process: Friedel-Crafts acylation of ethylbenzene followed by a Grignard reaction and subsequent reduction.
Step 1: Friedel-Crafts Acylation of Ethylbenzene
This reaction introduces an acetyl group to the ethylbenzene ring, resulting in a mixture of ortho, meta, and para isomers of ethylacetophenone. The para isomer is typically the major product due to steric hindrance.
-
Reactants: Ethylbenzene, Acetyl chloride (CH₃COCl), and a Lewis acid catalyst (e.g., anhydrous Aluminum chloride, AlCl₃).
-
Procedure:
-
To a cooled (0-5 °C) and stirred mixture of anhydrous AlCl₃ in an inert solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
Slowly add ethylbenzene to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting mixture of ethylacetophenone isomers can be separated by fractional distillation or column chromatography.
-
Step 2: Grignard Reaction with Phenylmagnesium Bromide
The separated ethylacetophenone isomers are then reacted with a Grignard reagent, phenylmagnesium bromide (PhMgBr), to form the corresponding tertiary alcohols.
-
Reactants: Isomer of ethylacetophenone, Phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings in dry diethyl ether or THF).
-
Procedure:
-
To a solution of the specific ethylacetophenone isomer in dry diethyl ether, add the prepared phenylmagnesium bromide solution dropwise at 0 °C.
-
After the addition, the mixture is stirred at room temperature for a few hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the corresponding 1-(ethylphenyl)ethanol derivative.
-
Step 3: Reduction of the Tertiary Alcohol
The final step is the reduction of the tertiary alcohol to the desired alkane.
-
Reactants: 1-(ethylphenyl)ethanol derivative, a reducing agent (e.g., triethylsilane), and a strong acid (e.g., trifluoroacetic acid).
-
Procedure:
-
The alcohol is dissolved in a suitable solvent like dichloromethane.
-
Triethylsilane and trifluoroacetic acid are added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is then carefully neutralized with a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with water, dried, and the solvent evaporated.
-
The final product, the corresponding 1-ethyl-(1-phenylethyl)benzene isomer, is purified by column chromatography.
-
Synthesis of (2-Phenylethyl) substituted Ethylbenzene Isomers
The synthesis of these isomers can be achieved via a Friedel-Crafts alkylation reaction.
-
Reactants: Ethylbenzene, 2-Phenylethyl chloride (phenethyl chloride), and a Lewis acid catalyst (e.g., anhydrous Aluminum chloride, AlCl₃).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in an excess of ethylbenzene (which also acts as the solvent) at 0 °C, slowly add 2-phenylethyl chloride.
-
After the addition, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto ice-water.
-
The organic layer is separated, washed with dilute HCl, water, and brine, and then dried over anhydrous magnesium sulfate.
-
After removal of the excess ethylbenzene by distillation, the resulting mixture of ortho, meta, and para isomers of 1-ethyl-(2-phenylethyl)benzene is separated by fractional distillation under reduced pressure or by column chromatography.
-
Spectroscopic Analysis
NMR Spectroscopy
¹H NMR:
-
Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).
-
Phenylethyl group:
-
For (1-phenylethyl) isomers: A doublet for the methyl protons and a quartet for the methine proton.
-
For (2-phenylethyl) isomers: Two triplets for the two methylene groups.
-
-
Aromatic protons: The substitution pattern on the central benzene ring will give rise to characteristic splitting patterns in the aromatic region (typically 6.8-7.5 ppm).
-
Ortho-substituted: Complex multiplets for the four protons.
-
Meta-substituted: A singlet for the proton between the two substituents, and complex multiplets for the other three protons.
-
Para-substituted: Two doublets (an AA'BB' system) for the four protons.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum will depend on the symmetry of the isomer. Para-substituted isomers will have fewer signals than their ortho and meta counterparts due to higher symmetry.
Mass Spectrometry
The electron ionization (EI) mass spectra of these isomers are expected to show a molecular ion peak (M⁺) at m/z = 210. The fragmentation patterns will be influenced by the stability of the resulting carbocations.
-
A prominent peak at m/z = 195, corresponding to the loss of a methyl group ([M-15]⁺).
-
A peak at m/z = 181, corresponding to the loss of an ethyl group ([M-29]⁺).
-
For (1-phenylethyl) isomers, a significant peak at m/z = 105, corresponding to the stable 1-phenylethyl cation ([C₈H₉]⁺).
-
For (2-phenylethyl) isomers, a characteristic peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), formed via cleavage of the bond between the two ethyl carbons of the phenylethyl group.
Visualizations
Structural Isomers of this compound
Caption: Structural isomers of this compound.
General Synthesis Workflow
Caption: General workflow for synthesis and analysis.
Conclusion
This guide provides a comparative overview of this compound and its structural isomers. While there are significant gaps in the publicly available experimental data for a complete one-to-one comparison, this document outlines the key structural differences, plausible synthetic routes, and expected analytical characteristics. Further experimental investigation is required to fully characterize and compare the properties and potential applications of each isomer. Researchers are encouraged to use the provided synthetic protocols as a starting point for their own investigations.
References
"performance of Ethyl(1-phenylethyl)benzene vs. other alkylbenzenes in specific reactions"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of various alkylbenzenes in two key chemical transformations: electrophilic nitration and benzylic oxidation. While direct experimental data for Ethyl(1-phenylethyl)benzene is limited in publicly available literature, this guide leverages data from common alkylbenzenes—toluene, ethylbenzene, cumene, and tert-butylbenzene—to establish performance benchmarks. Additionally, data for structurally related, more complex molecules like diphenylmethane are included to infer the potential reactivity of this compound.
I. Electrophilic Nitration of Alkylbenzenes
Electrophilic aromatic substitution, specifically nitration, is a fundamental reaction in organic synthesis. The reactivity and regioselectivity of this reaction are highly influenced by the nature of the alkyl substituent on the benzene ring.
Data Presentation: Nitration of Alkylbenzenes
The following table summarizes the relative rates of nitration and the distribution of isomeric products for several alkylbenzenes. The data is normalized to the rate of nitration of benzene.
| Alkylbenzene | Relative Rate (vs. Benzene) | Ortho (%) | Meta (%) | Para (%) | Reference |
| Toluene | 25 | 58 | 5 | 37 | [1] |
| Ethylbenzene | ~16 | 45 | 5 | 50 | [2] |
| Cumene (Isopropylbenzene) | ~15 | 30 | 8 | 62 | [3] |
| tert-Butylbenzene | 16 | 12 | 8.5 | 79.5 | [3] |
| Diphenylmethane | ~40 | ~47 | ~6 | ~47 | [4][5] |
Inference for this compound:
Due to the presence of a bulky secondary alkyl group (1-phenylethyl group) and an additional ethyl group, this compound is expected to be a moderately reactive substrate for nitration. The steric hindrance at the ortho positions would likely be significant, leading to a higher preference for para-substitution compared to less hindered alkylbenzenes like toluene and ethylbenzene. Its overall reactivity is anticipated to be comparable to or slightly less than that of cumene.
Experimental Protocol: General Procedure for Nitration of Alkylbenzenes[1][6][7]
Materials:
-
Alkylbenzene (e.g., toluene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio) is prepared and cooled in an ice bath. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.[6][7]
-
The alkylbenzene is dissolved in a suitable solvent like dichloromethane.
-
The nitrating mixture is added dropwise to the solution of the alkylbenzene while maintaining the temperature between 0-10 °C to control the exothermic reaction and prevent dinitration.[1]
-
After the addition is complete, the reaction mixture is stirred for a specified time (e.g., 30 minutes to 2 hours) at a controlled temperature.
-
The reaction is quenched by pouring the mixture over crushed ice and water.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.
-
The isomeric products are typically separated and quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Logical Relationship: Factors Influencing Nitration Reactivity
The following diagram illustrates the key factors that determine the reactivity and regioselectivity of alkylbenzenes in electrophilic nitration.
Caption: Factors influencing nitration of alkylbenzenes.
II. Benzylic Oxidation of Alkylbenzenes
The benzylic C-H bonds of alkylbenzenes are susceptible to oxidation, typically yielding ketones or carboxylic acids depending on the oxidant and reaction conditions. This reaction is valuable for the synthesis of various aromatic carbonyl compounds.
Data Presentation: Oxidation of Alkylbenzenes
The following table presents typical products and yields for the oxidation of various alkylbenzenes.
| Alkylbenzene | Oxidizing Agent | Major Product | Yield (%) | Reference |
| Toluene | KMnO₄ | Benzoic Acid | >80 | [8] |
| Ethylbenzene | CrO₃/H₂SO₄ | Acetophenone | ~85 | [9] |
| Cumene (Isopropylbenzene) | Air (O₂) | Cumene Hydroperoxide | High | [10] |
| Diphenylmethane | CrO₃/H₂SO₄ | Benzophenone | High | [11][12] |
Inference for this compound:
This compound possesses two benzylic positions: the methine C-H of the 1-phenylethyl group and the methylene C-H of the ethyl group. The methine position is tertiary and doubly activated by two phenyl rings (one directly and one on the adjacent carbon), making it highly susceptible to oxidation. The methylene position of the ethyl group is a typical secondary benzylic position. Oxidation is expected to occur preferentially at the more activated tertiary benzylic position, likely leading to the formation of a ketone, 1-phenyl-1-(phenyl)propan-1-one, upon treatment with a suitable oxidizing agent.
Experimental Protocol: General Procedure for Benzylic Oxidation[9][10][13]
Materials:
-
Alkylbenzene (e.g., ethylbenzene)
-
Oxidizing agent (e.g., Potassium permanganate (KMnO₄) or Chromic acid (prepared from CrO₃ and H₂SO₄))
-
Aqueous solvent or organic solvent (e.g., acetic acid)
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Extraction solvents
Procedure (using KMnO₄):
-
The alkylbenzene is suspended in an aqueous solution of potassium permanganate.
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.
-
After the reaction is complete, the mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration.
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
The product is collected by filtration, washed with cold water, and dried.
Procedure (using Chromic Acid):
-
The alkylbenzene is dissolved in a suitable solvent like acetic acid.
-
A solution of chromic acid is prepared by dissolving chromium trioxide (CrO₃) in a mixture of sulfuric acid and water.
-
The chromic acid solution is added dropwise to the alkylbenzene solution at a controlled temperature.
-
The reaction mixture is stirred for a specific period until the oxidation is complete.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude ketone product, which can be further purified by chromatography or distillation.
Experimental Workflow: Benzylic Oxidation
The following diagram outlines a typical experimental workflow for the benzylic oxidation of an alkylbenzene.
Caption: General workflow for benzylic oxidation.
III. Conclusion
The performance of alkylbenzenes in chemical reactions is a nuanced interplay of electronic and steric factors. While direct, quantitative data for this compound remains elusive in readily accessible literature, a comparative analysis of simpler and structurally related analogs provides a strong basis for predicting its behavior. It is anticipated to exhibit moderate reactivity in nitration with a preference for para-substitution and undergo preferential oxidation at its more sterically hindered but electronically activated tertiary benzylic position. Researchers and professionals in drug development can utilize this guide to inform their synthetic strategies and anticipate the reactivity patterns of complex alkylbenzene derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved Which of the following compounds will yield the ortho | Chegg.com [chegg.com]
- 3. arrange the following alkyl benzenes in decreasing order of percentage of.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. 626. Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; relative reactivities and partial rate factors - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,1-Diphenylethylene - Wikipedia [en.wikipedia.org]
- 11. firsthope.co.in [firsthope.co.in]
- 12. brainly.in [brainly.in]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Ethyl(1-phenylethyl)benzene is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related compounds, including ethylbenzene, biphenyls, and stilbene derivatives. The information presented is intended to infer potential biological activities and guide future research.
Introduction
This compound belongs to a class of aromatic hydrocarbons characterized by multiple phenyl rings. Its structural similarity to compounds known to exhibit biological activity, such as biphenyls and stilbenes, suggests that it may also possess interesting pharmacological or toxicological properties. This guide summarizes the known biological activities of these related compounds to provide a comparative framework for assessing the potential bioactivity of this compound.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of compounds structurally related to this compound.
Table 1: Cytotoxic and Genotoxic Activities
| Compound Class | Specific Compound Example | Cell Line(s) | Activity Metric | Result | Reference(s) |
| Stilbene Derivatives | (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1, HepG2 | Cytotoxicity (XTT assay) | ~250-fold more cytotoxic than amino and ester derivatives | [1] |
| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1, HepG2 | Genotoxicity (Micronucleus assay) | Induced 5.2 and 5.9 MN/100 cells at 0.5 μM, respectively | [1] | |
| (E)-4-(3-5-dimethoxystyryl)aniline (amino) | CHO-K1, HepG2 | Genotoxicity (Micronucleus assay) | Induced 3.1 and 3.6 MN/100 cells at 10 μM, respectively | [1] | |
| Benzophenones | (-)-cycloxanthochymol | HeLa, MCF-7, B16 | Cytotoxicity (IC50) | 10.18, 10.73, and 12.39 μM, respectively | [2] |
Table 2: Antimicrobial Activities
| Compound Class | Specific Compound Example | Target Organism(s) | Activity Metric | Result | Reference(s) |
| Biphenyl Derivatives | 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | MIC | 3.13 μg/mL | [3][4] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | MIC | 6.25 μg/mL | [3][4] | |
| Benzenesulphonamides | Compound 4d (a benzenesulphonamide derivative) | E. coli | MIC | 6.72 mg/mL | [5] |
| Compound 4h (a benzenesulphonamide derivative) | S. aureus | MIC | 6.63 mg/mL | [5] |
Table 3: Estrogenic and Endocrine-Disrupting Activities
| Compound Class | Specific Compound Example | Assay Type | Relative Potency to 17β-estradiol | Result | Reference(s) |
| Phenolic Additives | Benzylparaben | Yeast Bioassay (hERα) | 1/4,000 | Estrogenic activity detected | [6] |
| Butylparaben | Yeast Bioassay (hERα) | 1/8,000 | Estrogenic activity detected | [6] | |
| 4-Hydroxybiphenyl | Yeast Bioassay (hERα) | 1/10,000 | Estrogenic activity detected | [6] | |
| Triphenylethylenes | Tamoxifen Analog (Compound 12) | Yeast Estrogen Screen (YES) assay | - | Appreciable relative ERα agonistic activity | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to assess the biological activities discussed.
In Vitro Cytotoxicity Assessment: XTT Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Culture: CHO-K1 (Chinese Hamster Ovary) and HepG2 (human liver cancer) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 hours).
-
XTT Labeling: After the incubation period, the XTT labeling reagent is mixed with an electron-coupling reagent and added to each well.
-
Incubation and Measurement: The plates are incubated for 4 hours to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm). Cell viability is expressed as a percentage of the untreated control.[1]
Assessment of Estrogenic Activity: Yeast Bioassay
This in vitro assay utilizes genetically modified yeast cells to screen for chemicals that can interact with the human estrogen receptor alpha (hERα).
Methodology:
-
Yeast Strain: A strain of Saccharomyces cerevisiae is used, which is co-transformed with two plasmids: one expressing the hERα and the other containing an estrogen response element (ERE) linked to a reporter gene (e.g., lacZ, which codes for β-galactosidase).
-
Incubation: The yeast cells are incubated in a 96-well plate with the test chemical and a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).
-
Mechanism of Action: If the test chemical binds to the hERα, the receptor-ligand complex binds to the ERE, inducing the expression of the lacZ gene. The resulting β-galactosidase enzyme then metabolizes the CPRG substrate.
-
Detection: The enzymatic reaction leads to a color change from yellow to red, which is quantified by measuring the absorbance at 540 nm.
-
Data Analysis: The estrogenic activity of the test compound is determined by comparing its dose-response curve to that of the natural estrogen, 17β-estradiol.[6]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway for xenoestrogen-mediated gene expression.
Caption: General experimental workflow for an in vitro cytotoxicity assay (XTT).
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is scarce, the data from structurally related compounds provide a valuable starting point for investigation. The presence of multiple phenyl groups suggests a potential for interactions with biological systems, and the activities of biphenyl and stilbene derivatives highlight several areas for future research:
-
Cytotoxicity and Anticancer Potential: Given the cytotoxic properties of some stilbene derivatives, this compound should be screened against a panel of cancer cell lines.
-
Antimicrobial Activity: The antibacterial and antifungal activities of various biphenyl and benzene derivatives warrant the investigation of this compound against a range of pathogenic microorganisms.
-
Endocrine Disruption: The estrogenic activity of many phenolic compounds, including those with biphenyl structures, suggests that this compound should be evaluated for its potential to interact with nuclear receptors, particularly the estrogen receptor.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activity profile of this compound and determine its potential applications or toxicological risks.
References
- 1. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Chromatographic Separation of Phenylethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation and quantification of structural isomers are critical in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis. Phenylethylbenzene, existing as 1,2-, 1,3-, and 1,4-isomers, presents a common analytical challenge due to the similar physicochemical properties of its isomers. This guide provides a comprehensive comparison of gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques for the effective separation of these isomers, supported by experimental data and detailed protocols.
At a Glance: GC vs. HPLC for Phenylethylbenzene Isomer Separation
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation of phenylethylbenzene isomers. The choice between them often depends on the sample matrix, desired resolution, and available instrumentation. Generally, GC is well-suited for volatile and thermally stable compounds, while HPLC offers greater versatility in stationary and mobile phase selection, providing unique selectivity for aromatic isomers.
High-Performance Liquid Chromatography (HPLC) Approaches
HPLC, particularly with stationary phases that promote π-π interactions, offers excellent selectivity for aromatic positional isomers. Phenyl- and pentafluorophenyl (PFP)-based columns are often the top choices for this application.[1] These phases provide alternative selectivity to the more common C18 columns by leveraging interactions with the aromatic rings of the analytes.[1]
Comparative Performance of HPLC Stationary Phases
The selection of the stationary phase is paramount in achieving the desired separation of phenylethylbenzene isomers. The following table summarizes the expected performance of different HPLC columns based on data from the separation of similar aromatic isomers.
| Stationary Phase | Typical Mobile Phase | Expected Performance for Phenylethylbenzene Isomers | Key Interaction Mechanisms |
| Phenyl-Hexyl | Methanol/Water | Good potential for baseline separation. May require optimization of mobile phase composition and temperature. | π-π interactions, hydrophobic interactions.[2] |
| Pentafluorophenyl (PFP) | Methanol/Water | Excellent potential for baseline separation of all three isomers due to unique selectivity.[3] | π-π interactions, dipole-dipole interactions, hydrophobic interactions.[3] |
| C18 (ODS) | Acetonitrile/Water or Methanol/Water | Co-elution or poor resolution of 1,3- and 1,4-isomers is likely. Not the recommended first choice. | Primarily hydrophobic interactions. |
| Biphenyl | Methanol/Water | Good potential for separation, offering a different selectivity profile compared to phenyl-hexyl. | Enhanced π-π interactions. |
Experimental Protocol: HPLC Separation on a Phenyl-Hexyl Column
This protocol provides a starting point for the separation of phenylethylbenzene isomers using a phenyl-hexyl stationary phase. Optimization of the mobile phase gradient and temperature may be required to achieve baseline resolution.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
Materials:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Methanol
-
Sample: A mixture of 1,2-, 1,3-, and 1,4-phenylethylbenzene dissolved in methanol.
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 60% Methanol / 40% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample mixture onto the column.
-
Elution: Run a gradient elution program. A typical starting gradient could be:
-
0-15 min: 60% to 80% Methanol
-
15-20 min: Hold at 80% Methanol
-
20.1-25 min: Return to 60% Methanol and re-equilibrate.
-
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Data Analysis: Identify and quantify the isomers based on their retention times and peak areas.
Gas Chromatography (GC) Approaches
Gas chromatography is a highly efficient technique for separating volatile and thermally stable compounds like phenylethylbenzene isomers. The separation in GC is primarily governed by the volatility of the analytes and their interaction with the stationary phase. For non-polar columns, the elution order of alkylbenzene isomers generally correlates with their boiling points.
Comparative Performance of GC Capillary Columns
The choice of the capillary column's stationary phase is crucial for resolving the closely boiling phenylethylbenzene isomers.
| Stationary Phase | Typical Carrier Gas | Expected Performance for Phenylethylbenzene Isomers | Key Separation Principle |
| 5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5) | Helium or Hydrogen | Good separation, with the elution order generally following boiling points (1,3- ~ 1,4- then 1,2-). Co-elution of 1,3- and 1,4- isomers is possible. | Primarily based on boiling point differences and weak π-π interactions. |
| Polyethylene Glycol (e.g., DB-WAX) | Helium or Hydrogen | Offers a different selectivity due to its polarity. May provide better resolution of the 1,3- and 1,4- isomers. | Polarity-based separation. |
| Ionic Liquid Stationary Phases | Helium or Hydrogen | High potential for unique selectivity and baseline separation of all isomers. | Multiple interaction mechanisms including dipole-dipole and π-π interactions. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the separation and identification of phenylethylbenzene isomers using a standard non-polar GC column coupled with a mass spectrometer.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector.
-
Mass Spectrometer (MS) detector.
Materials:
-
Column: 5% Phenyl Polydimethylsiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Sample: A mixture of 1,2-, 1,3-, and 1,4-phenylethylbenzene dissolved in a suitable solvent (e.g., hexane).
Procedure:
-
Injector and Detector Conditions:
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
Data Acquisition: Acquire mass spectra in the range of m/z 40-300.
-
Data Analysis: Identify the isomers based on their retention times and by comparing their mass spectra to a reference library.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: HPLC experimental workflow for the separation of phenylethylbenzene isomers.
Caption: GC-MS experimental workflow for the separation and identification of phenylethylbenzene isomers.
Conclusion
The separation of phenylethylbenzene isomers can be effectively achieved by both HPLC and GC. For HPLC, the use of phenyl-based stationary phases, such as phenyl-hexyl or PFP, is highly recommended to exploit π-π interactions and achieve baseline resolution. For GC, standard non-polar capillary columns can provide good separation, with the elution order largely dependent on the isomers' boiling points. The choice of the optimal technique will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the need for high resolution, and the available instrumentation. The provided experimental protocols offer robust starting points for method development, and further optimization will likely be necessary to achieve the desired analytical performance.
References
Validating the Synthesis of Ethyl(1-phenylethyl)benzene: A Comparative Guide to Analytical Methods
For researchers and professionals in drug development and organic synthesis, rigorous validation of synthesized compounds is paramount to ensure purity, identity, and quality. This guide provides a comparative overview of analytical methods for the validation of Ethyl(1-phenylethyl)benzene synthesis, offering detailed experimental protocols and supporting data based on analogous compounds.
Synthesis of this compound: A Comparative Approach
The synthesis of this compound, a substituted derivative of 1,1-diphenylethane, can be effectively achieved via the Friedel-Crafts alkylation reaction.[1] This electrophilic aromatic substitution is a cornerstone of organic chemistry for forming C-C bonds.[1] Below, we compare two plausible synthetic routes.
Method A: Friedel-Crafts Alkylation of Ethylbenzene with 1-Phenylethanol
This approach involves the acid-catalyzed reaction of ethylbenzene with 1-phenylethanol. The hydroxyl group of the alcohol is protonated by the acid catalyst (e.g., H₂SO₄ or a Lewis acid like AlCl₃), forming a good leaving group (water) and generating a stable secondary benzylic carbocation. This electrophile then attacks the electron-rich ethylbenzene ring to form the desired product.
Method B: Friedel-Crafts Alkylation of Benzene with 1-(p-ethylphenyl)ethanol
An alternative strategy is the reaction of benzene with 1-(p-ethylphenyl)ethanol in the presence of an acid catalyst. The mechanism is analogous to Method A, with the carbocation being formed on the ethyl-substituted phenyl ring, which then alkylates the benzene ring.
Both methods are viable, with the choice often depending on the commercial availability and cost of the starting materials. A key challenge in Friedel-Crafts alkylation can be controlling polyalkylation, where the product, being electron-rich, undergoes further reaction.[2] Careful control of reaction conditions is therefore essential.
Analytical Validation Workflow
A multi-pronged analytical approach is necessary to confirm the successful synthesis and purification of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) for identity and purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.
Caption: Workflow for the synthesis and analytical validation of this compound.
Data Presentation and Comparison
The following tables summarize the expected analytical data for this compound, based on data from structurally similar compounds such as 1,1-diphenylethane and ethylbenzene.[3][4][5]
Table 1: Expected GC-MS Data
| Parameter | Expected Value |
| Retention Time | Dependent on column and conditions |
| Molecular Ion (M+) | m/z 210 |
| Major Fragments | m/z 195 ([M-CH₃]⁺), 181 ([M-C₂H₅]⁺), 105 ([C₈H₉]⁺) |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation of similar aromatic compounds.[3]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Expected δ (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.10 - 7.40 | Multiplet | 9H |
| Methine Proton (-CH) | 4.15 | Quartet | 1H |
| Methylene Protons (-CH₂) | 2.65 | Quartet | 2H |
| Methyl Protons (-CH-CH₃) | 1.65 | Doublet | 3H |
| Methyl Protons (-CH₂-CH₃) | 1.25 | Triplet | 3H |
| ¹³C NMR | Expected δ (ppm) | ||
| Quaternary Aromatic C | 144.5, 142.0 | ||
| Aromatic C-H | 126.0 - 129.5 | ||
| Methine C (-CH) | 45.0 | ||
| Methylene C (-CH₂) | 28.5 | ||
| Methyl C (-CH-CH₃) | 22.0 | ||
| Methyl C (-CH₂-CH₃) | 15.5 |
Note: Predicted shifts are based on known values for ethylbenzene and 1,1-diphenylethane and additive principles.[3][6]
Table 3: Comparative HPLC Purity Analysis
| Method | Column | Mobile Phase | Detection | Expected Purity |
| Primary Method | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile:Water (80:20) | UV at 254 nm | >98% |
| Alternative Method | Phenyl Column (e.g., 150 x 4.6 mm, 3.5 µm) | Methanol:Water (85:15) | UV at 254 nm | >98% |
Note: HPLC methods for aromatic hydrocarbons often utilize C18 or Phenyl stationary phases for effective separation.[7]
Experimental Protocols
Synthesis of this compound (Method A)
-
Reaction Setup: To a stirred solution of ethylbenzene (50 mL, excess) in a 250 mL round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid (5 mL).
-
Addition of Reactant: While maintaining the temperature below 10°C, add 1-phenylethanol (10 g, 81.8 mmol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Workup: Pour the reaction mixture over 100 g of crushed ice and transfer to a separatory funnel. Separate the organic layer, wash with 10% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethylbenzene under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes).
Analytical Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Standard GC-MS system.
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector: 250°C, split mode (50:1).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute 1 mg of the synthesized product in 1 mL of dichloromethane.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the product in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire spectra with a standard pulse program. Chemical shifts are referenced to the residual solvent peak (7.26 ppm).
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse program. Chemical shifts are referenced to the solvent peak (77.16 ppm).
3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 80% acetonitrile and 20% water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the product at 1 mg/mL in the mobile phase. Further dilute to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.
-
Quantification: Determine purity by calculating the peak area percentage of the main product peak relative to the total area of all peaks.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,1-Diphenylethane | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-Diphenylethane(612-00-0) 1H NMR spectrum [chemicalbook.com]
- 5. Benzene, 1,1'-ethylidenebis- [webbook.nist.gov]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
Assessing the Purity of Synthesized Ethyl(1-phenylethyl)benzene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the methods used to assess the purity of synthesized Ethyl(1-phenylethyl)benzene, a compound with applications as a lubricant base oil and in the fragrance industry. This document outlines detailed experimental protocols, presents comparative data with alternative compounds, and utilizes visualizations to clarify complex workflows and relationships.
This compound, a substituted aromatic hydrocarbon, is typically synthesized via Friedel-Crafts alkylation. This process, while effective, can lead to the formation of various impurities, including positional isomers (ortho, meta, para), unreacted starting materials like ethylbenzene and styrene, and polysubstituted byproducts. Rigorous purity assessment is therefore essential to guarantee the quality, performance, and safety of the final product.
Key Purity Assessment Techniques
The primary analytical methods for determining the purity of this compound and identifying potential impurities are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly well-suited for analyzing the complex mixtures that can result from Friedel-Crafts alkylation reactions. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and creates a unique mass spectrum for each, allowing for their definitive identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate components in a liquid mixture. For this compound, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. This method is especially useful for separating isomers that may have very similar boiling points and are therefore difficult to resolve by GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the desired this compound isomer and for identifying and quantifying impurities. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide a wealth of structural information.
Comparison with Alternative Compounds
In the lubricant industry, this compound serves as a synthetic base oil. Its performance is often compared to other synthetic base stocks such as Polyalphaolefins (PAOs) and Alkylated Naphthalenes (ANs).
-
Polyalphaolefins (PAOs) are known for their excellent viscosity index, high thermal stability, and low pour points. However, their nonpolar nature can lead to poor additive solubility.
-
Alkylated Naphthalenes (ANs) offer a good balance of properties, including excellent thermal and oxidative stability, and good additive solvency. They are often blended with PAOs to improve their performance.
The choice of base oil depends on the specific application and performance requirements. Purity specifications for these lubricant base oils are stringent, with a focus on minimizing unsaturates, sulfur, and nitrogen content.
In the fragrance industry, the purity of aromatic compounds like this compound is paramount as even trace impurities can significantly alter the scent profile.[1][2][3][4][5] Modern synthetic fragrance molecules often exceed 95% purity, with some specialty compounds reaching over 99% purity.[6]
Quantitative Data Summary
The following tables summarize the key analytical parameters and performance characteristics for this compound and its alternatives.
Table 1: Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | Retention time, mass-to-charge ratio (m/z) of fragments. |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomers and non-volatile impurities. | Retention time, peak area for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of components. | Chemical shift (ppm), coupling constants (Hz), peak integration. |
Table 2: Comparison of Synthetic Lubricant Base Stocks
| Property | This compound | Polyalphaolefins (PAOs) | Alkylated Naphthalenes (ANs) |
| API Group | V | IV | V |
| Viscosity Index (VI) | Good to Excellent | Excellent | Good to Excellent |
| Oxidative Stability | Good | Excellent | Excellent |
| Thermal Stability | Good | Excellent | Excellent |
| Additive Solubility | Good | Poor | Good |
| Low-Temperature Fluidity | Good | Excellent | Good |
Experimental Protocols
Protocol 1: GC-MS Analysis of Synthesized this compound
1. Sample Preparation:
- Dissolve 10 mg of the synthesized this compound in 1 mL of a suitable solvent such as dichloromethane or hexane.
- Filter the sample through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 280°C at 10°C/min.
- Hold at 280°C for 10 minutes.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
3. Data Analysis:
- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
- Calculate the relative percentage of each component based on the peak area.
Protocol 2: HPLC Analysis for Isomer Separation
1. Sample Preparation:
- Dissolve 1 mg of the synthesized product in 1 mL of the mobile phase.
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl columns can also offer unique selectivity for aromatic isomers.[7]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may need to be determined experimentally.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV detector at 254 nm.
3. Data Analysis:
- Determine the retention times for the different isomers.
- Quantify the isomers based on their peak areas.
Protocol 3: NMR Analysis for Structural Confirmation and Purity
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Instrumentation and Conditions:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- ¹H NMR:
- Acquire a standard proton spectrum.
- Typical spectral width: -2 to 12 ppm.
- ¹³C NMR:
- Acquire a proton-decoupled carbon spectrum.
- Typical spectral width: 0 to 220 ppm.
3. Data Analysis:
- Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different components and calculate the purity.
Visualizations
References
"comparative study of catalysts for the synthesis of diarylethanes"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diarylethanes, a core structural motif in many pharmaceuticals and biologically active compounds, has been a focal point of extensive research. The choice of catalyst is paramount in achieving high yields, selectivity, and, where applicable, enantioselectivity. This guide provides a comparative overview of three major catalytic systems for diarylethane synthesis: homogeneous, heterogeneous, and biocatalytic, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficacy of different catalytic approaches for diarylethane synthesis varies significantly in terms of reaction conditions, product yields, and selectivity. Below is a summary of representative catalytic systems.
Table 1: Homogeneous Catalysis - Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes
| Entry | Substrate (1,1-Diarylethene) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Temp (°C) | Conversion (%) | Yield (%) | ee (%) |
| 1 | 1,1-bis(4-chlorophenyl)ethene | 2 | 1 | 12 | RT | >99 | 98 | 99 |
| 2 | 1-(4-chlorophenyl)-1-phenylethene | 2 | 1 | 12 | RT | >99 | 97 | 98 |
| 3 | 1-(4-bromophenyl)-1-phenylethene | 2 | 1 | 12 | RT | >99 | 96 | 97 |
| 4 | 1-(4-methylphenyl)-1-phenylethene | 2 | 1 | 24 | RT | >99 | 95 | 95 |
Data derived from a study on highly enantioselective cobalt-catalyzed hydrogenation. The catalyst used was a chiral oxazoline iminopyridine-cobalt complex.
Table 2: Homogeneous Catalysis - Organocatalytic Asymmetric Transfer Hydrogenation of 1,1-Diarylalkenes
| Entry | Substrate (1,1-Diarylalkene) | Catalyst Loading (mol%) | Hydride Source | Time (h) | Temp (°C) | Conversion (%) | Yield (%) | ee (%) |
| 1 | 1,1-bis(4-methoxyphenyl)propene | 10 | Hantzsch Ester | 48 | 40 | >95 | 94 | 96 |
| 2 | 1-(4-chlorophenyl)-1-phenylpropene | 10 | Hantzsch Ester | 72 | 40 | >95 | 92 | 95 |
| 3 | 1,1-diphenylpropene | 10 | Hantzsch Ester | 72 | 40 | >95 | 91 | 93 |
Data is representative of organocatalytic transfer hydrogenation using a chiral phosphoric acid catalyst.
Table 3: Heterogeneous Catalysis - Zeolite-Catalyzed Synthesis of 2-Phenethyltoluene[1]
| Catalyst | Reactant | Temp (°C) | Pressure (psig) | LHSV (h⁻¹) | Toluene Conversion (%) | 2-Phenethanol Conversion (%) | Phenethyltoluenes Yield (wt%) | 2-/1-Phenethyltoluene Ratio |
| ZSM-12 | 2-Phenethanol | 250 | 300 | 1 | 14.5 | 99.8 | 20.7 | 4.2 |
| Zeolite Beta | 2-Phenethanol | 250 | 300 | 1 | 4.1 | 96.3 | 5.3 | 6.6 |
| ZSM-5 | 2-Phenethanol | 250 | 300 | 1 | 11.4 | 97.5 | 16.4 | 1.9 |
| ZSM-12 | Styrene | 250 | 300 | 1 | 2.7 | - | 4.6 | 0.05 |
LHSV = Liquid Hourly Space Velocity. Data sourced from a patented process for selective 1,2-diarylethane synthesis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures.
Protocol 1: Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes
Materials:
-
Chiral oxazoline iminopyridine-cobalt complex (pre-catalyst)
-
1,1-diarylethene substrate
-
Anhydrous solvent (e.g., THF or Toluene)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, the chiral cobalt pre-catalyst (2 mol%) and the 1,1-diarylethene substrate (1.0 equiv) are added to a dry Schlenk tube equipped with a magnetic stir bar.
-
Anhydrous solvent is added, and the mixture is stirred to dissolve the solids.
-
The reducing agent (e.g., NaBH₄, 2.2 equiv) is added portion-wise to the solution.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen balloon (1 atm).
-
The reaction mixture is stirred vigorously at room temperature for the specified time (12-24 hours).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is extracted with an appropriate solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diarylethane.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Transfer Hydrogenation
Materials:
-
Chiral phosphoric acid catalyst (e.g., TRIP)
-
1,1-diarylalkene substrate
-
Hantzsch ester (dihydropyridine derivative) as the hydride source
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
To a dry reaction vial is added the chiral phosphoric acid catalyst (10 mol%), the 1,1-diarylalkene substrate (1.0 equiv), and the Hantzsch ester (1.2 equiv).
-
Anhydrous solvent is added, and the vial is sealed.
-
The reaction mixture is stirred at the specified temperature (e.g., 40 °C) for the required duration (48-72 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pure diarylethane.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Zeolite-Catalyzed Synthesis of 2-Phenethyltoluene[1]
Materials:
-
Zeolite catalyst (e.g., ZSM-12, Zeolite Beta, or ZSM-5)
-
2-Phenethanol or Styrene
-
Toluene
-
High-pressure reactor system
Procedure:
-
The zeolite catalyst is packed into a fixed-bed reactor.
-
The catalyst is pre-treated in situ as required (e.g., calcination).
-
A feed mixture of 2-phenethanol or styrene in toluene is prepared.
-
The feed is pumped through the reactor at a controlled liquid hourly space velocity (LHSV) of 1.0 hr⁻¹.
-
The reactor is maintained at the desired temperature (250 °C) and pressure (300 psig).
-
The reactor effluent is collected, and the product distribution is analyzed by gas chromatography (GC).
-
Product yields and selectivities are calculated based on the GC analysis of the collected samples.
Visualizing Reaction Pathways
Understanding the underlying mechanisms of these catalytic transformations is key to optimizing reaction conditions and catalyst design.
Caption: Catalytic cycles for homogeneous synthesis of diarylethanes.
Caption: Mechanism of zeolite-catalyzed diarylethane synthesis.
Biocatalysis: An Emerging Frontier
While specific, high-yielding enzymatic routes for the direct synthesis of diarylethanes are still under development, biocatalysis offers significant potential for green and highly selective transformations. Lipases, for instance, have been employed in the synthesis of related diaryl compounds through esterification and transesterification reactions. The development of novel enzymes or the engineering of existing ones for Friedel-Crafts type alkylations could open new avenues for the sustainable production of diarylethanes. Researchers are encouraged to explore enzyme databases and literature on enzyme engineering for potential starting points in this promising area.
References
A Comparative Guide to the Electrophilic Reactivity of Phenylethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative reactivity of ortho-, meta-, and para-phenylethylbenzene isomers in the context of electrophilic aromatic substitution (EAS). While direct comparative kinetic data for the phenylethylbenzene series is not extensively available in published literature, this analysis extrapolates from well-established principles of physical organic chemistry and analogous experimental data from related alkylbenzenes to predict their reactivity profiles. The discussion is centered on the interplay between electronic and steric effects, which are the primary determinants of reactivity and regioselectivity in these systems.
Introduction to Reactivity in Substituted Benzenes
The reactivity of a substituted benzene ring towards an incoming electrophile is governed by the nature of the substituent already present. Substituents influence both the overall reaction rate and the position (regioselectivity) of the subsequent substitution. These effects are broadly categorized as:
-
Electronic Effects : The ability of a substituent to donate or withdraw electron density from the aromatic ring. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the rate of electrophilic substitution. Electron-withdrawing groups (EWGs) deactivate the ring.[1] Alkyl groups, such as the phenylethyl group, are classified as electron-donating and are therefore activating groups.[2]
-
Steric Effects : The spatial arrangement of atoms in the substituent and their ability to hinder the approach of an electrophile to certain positions on the ring. Steric hindrance is most pronounced at the ortho positions adjacent to a bulky substituent.[3][4]
The phenylethyl group is an activating substituent, meaning all three isomers of phenylethylbenzene are more reactive towards electrophilic substitution than unsubstituted benzene. As an activating group, it directs incoming electrophiles to the ortho and para positions.[3] The primary difference in reactivity among the o-, m-, and p-isomers arises from the steric hindrance presented by the phenylethyl group to the approaching electrophile.
Predicted Reactivity and Regioselectivity
The overall reactivity in an electrophilic aromatic substitution reaction is determined by the stability of the carbocation intermediate (the sigma complex or arenium ion). For alkylbenzenes, attack at the ortho and para positions allows for resonance structures that place the positive charge on the carbon atom bearing the alkyl group, which is a stabilizing interaction.[1] Attack at the meta position does not allow for this and is therefore disfavored.
However, the bulky nature of the phenylethyl substituent introduces a significant steric factor that modulates this electronic preference.
-
ortho-Phenylethylbenzene : This isomer is expected to be the least reactive of the three, particularly at the ortho positions of the central ring. The large phenylethyl group sterically shields the adjacent ortho positions (positions 3 and 5), making it difficult for an incoming electrophile to approach and form the sigma complex. While electronically activated, the high steric barrier will significantly decrease the rate of substitution at these sites.
-
meta-Phenylethylbenzene : This isomer presents a moderate level of steric hindrance. The positions ortho to the phenylethyl group (positions 2 and 6) are the most activated and most sterically accessible. The para position (position 4) is also activated. Reactivity is expected to be higher than the ortho isomer.
-
para-Phenylethylbenzene : This isomer is predicted to be the most reactive . The phenylethyl group is positioned far from the other reactive sites on the ring (positions 2, 3, 5, and 6), minimizing steric hindrance. All four of these positions are electronically activated (ortho and meta to the substituent, but the ortho-directing effect dominates), and their accessibility allows for a faster reaction rate compared to the ortho and meta isomers.
The logical relationship governing this predicted reactivity based on steric hindrance is visualized below.
Supporting Experimental Data from Analogous Alkylbenzenes
To substantiate the predictions based on steric hindrance, we can examine experimental data from the nitration of a series of alkylbenzenes with increasing substituent size. As the bulk of the alkyl group increases, the percentage of the ortho-substituted product systematically decreases, while the percentage of the para-substituted product increases.
| Substituent (R-C₆H₅) | % ortho Product | % meta Product | % para Product | para/ortho Ratio |
| -CH₃ (Toluene) | 58.5 | 4.5 | 37.0 | 0.63 |
| -CH₂CH₃ (Ethylbenzene) | 45.0 | 6.0 | 49.0 | 1.09 |
| -CH(CH₃)₂ (Isopropylbenzene) | 30.0 | 8.0 | 62.0 | 2.07 |
| -C(CH₃)₃ (tert-Butylbenzene) | 16.0 | 8.0 | 75.0 | 4.69 |
| Data sourced from studies on the nitration of alkylbenzenes.[3][5][6] |
This trend strongly supports the hypothesis that steric hindrance is a dominant factor in determining the product distribution. The phenylethyl group is considerably larger than a tert-butyl group, and thus, one can confidently predict a very low yield of ortho product for any electrophilic substitution on these molecules. The para position would be overwhelmingly favored.
Reaction Mechanism: Electrophilic Nitration
The mechanism for electrophilic nitration involves the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from concentrated nitric and sulfuric acids.[7] The subsequent steps involve the formation of a resonance-stabilized carbocation (sigma complex) and the final deprotonation to restore aromaticity. The stability of the sigma complex determines the regioselectivity.
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity and product distribution for the phenylethylbenzene isomers, a competitive nitration experiment followed by gas chromatography (GC) analysis can be employed.
Objective : To nitrate a mixture of ortho-, meta-, and para-phenylethylbenzene and quantify the resulting product isomers to determine relative reactivity.
Materials :
-
ortho-Phenylethylbenzene
-
meta-Phenylethylbenzene
-
para-Phenylethylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM, HPLC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Internal standard (e.g., Dodecane)
Procedure :
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath (0-5°C), slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring to form the nitrating mixture.[8][9]
-
Reactant Preparation : Prepare a stock solution in DCM containing equimolar amounts (e.g., 0.01 mol each) of o-, m-, and p-phenylethylbenzene and a known concentration of an internal standard.
-
Nitration Reaction : To the cold, stirring nitrating mixture, add the reactant stock solution dropwise over 20-30 minutes, ensuring the internal temperature of the reaction does not exceed 10°C.
-
Reaction Quenching : After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Workup : Transfer the mixture to a separatory funnel. Extract the organic layer with DCM (3 x 20 mL). Combine the organic extracts and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis : Dissolve the resulting crude product in a small volume of DCM and analyze using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various mononitrated products.[10][11] The relative peak areas (normalized to the internal standard) will correspond to the relative formation rates of the nitrated isomers.
The following diagram outlines this experimental workflow.
Conclusion
While lacking direct experimental data for phenylethylbenzene itself, a robust prediction of the relative reactivity of its isomers can be made based on foundational chemical principles and analogous data. The electronic activating nature of the alkyl substituent renders all isomers more reactive than benzene, directing substitution to the ortho and para positions. However, the large size of the phenylethyl group imposes significant steric constraints. This leads to a clear predicted reactivity order:
para-Phenylethylbenzene > meta-Phenylethylbenzene > ortho-Phenylethylbenzene
The para isomer is expected to be the most reactive due to the minimal steric hindrance at its activated sites. Conversely, the ortho isomer is predicted to be the least reactive due to severe steric shielding of the positions adjacent to the substituent. For drug development professionals, this predictable regioselectivity is crucial for designing synthetic routes to specifically substituted aromatic cores, where controlling isomer formation is paramount. The provided experimental protocol offers a clear framework for verifying these predictions in a laboratory setting.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chm.uri.edu [chm.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
"toxicological comparison of Ethyl(1-phenylethyl)benzene with other alkylated aromatics"
A Toxicological Comparison of Ethyl(1-phenylethyl)benzene with Other Alkylated Aromatics
This guide provides a comparative toxicological assessment of this compound against other common alkylated aromatic hydrocarbons, namely ethylbenzene and cumene. The information is intended for researchers, scientists, and drug development professionals to understand the potential hazards and toxicological profiles of these compounds. While comprehensive data is available for ethylbenzene and cumene, specific quantitative toxicological data for this compound is limited.
Summary of Toxicological Data
The following table summarizes the available quantitative toxicological data for ethylbenzene and cumene. For this compound, only qualitative hazard statements are available.
| Toxicological Endpoint | This compound | Ethylbenzene | Cumene |
| Acute Oral Toxicity | Harmful if swallowed[1] | LD50: ~4 g/kg (rat)[2] | Low acute toxicity by ingestion[3] |
| Acute Dermal Toxicity | Toxic in contact with skin[1] | Low acute toxicity[4] | Mild skin irritation[3] |
| Acute Inhalation Toxicity | Harmful if inhaled[1] | LC50: 4,000 ppm (4-hour, rat)[5][6] | Vapors may cause dizziness or drowsiness[3] |
| Skin Corrosion/Irritation | Causes severe skin burns[1] | Mild to moderate irritation | Mild skin irritation[3] |
| Eye Damage/Irritation | Causes serious eye damage[1] | Eye irritation[7] | Eye irritation[3] |
| Respiratory Irritation | May cause respiratory irritation[1] | Throat irritation and chest constriction[7] | Respiratory system irritation[3] |
| Carcinogenicity | No data available | Possible human carcinogen (IARC Group 2B)[2] | Possibly carcinogenic to humans (IARC Group 2B)[3] |
| Genotoxicity | No data available | Not a bacterial mutagen; mixed results in other in vitro tests; lacks in vivo genotoxic activity[8] | No data available |
| Target Organs | Skin, eyes, respiratory system[1] | Liver, kidney, respiratory system, central nervous system, hearing organs[4][5][7] | Central nervous system, respiratory system, eyes, skin |
Experimental Protocols
Detailed experimental methodologies for the cited toxicological data are based on standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Key experimental designs are summarized below.
Acute Toxicity Testing (Oral, Dermal, Inhalation)
Acute toxicity studies are typically conducted in rodent models (e.g., rats, mice) to determine the median lethal dose (LD50) or median lethal concentration (LC50).
-
Oral LD50: A single dose of the substance is administered to animals via gavage. The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.
-
Dermal LD50: The substance is applied to the shaved skin of animals, and the site is covered with a porous gauze dressing. Observations for toxicity and mortality are made over a 14-day period.
-
Inhalation LC50: Animals are exposed to the substance's vapor or aerosol in an inhalation chamber for a defined period (e.g., 4 hours). Post-exposure observation for toxicity and mortality lasts for 14 days.
Skin and Eye Irritation Testing
These studies are typically performed on rabbits.
-
Skin Irritation/Corrosion: A small amount of the substance is applied to a patch of shaved skin. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Eye Irritation: A small amount of the substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for redness, swelling, and discharge at various time points.
Carcinogenicity Bioassay
Long-term studies (typically 2 years) are conducted in rodents to assess the carcinogenic potential of a substance. Animals are exposed to the substance daily through inhalation or oral gavage. At the end of the study, tissues and organs are examined for tumor formation. For example, the National Toxicology Program (NTP) conducted a 2-year inhalation bioassay of ethylbenzene in rats and mice.[7]
Visualizations
Experimental Workflow for Toxicity Assessment
Caption: A tiered approach to toxicological testing for chemical substances.
Discussion
Ethylbenzene is a well-studied alkylated aromatic hydrocarbon. It exhibits low to moderate acute toxicity.[4] Chronic exposure is associated with effects on the liver, kidneys, and the central nervous system.[5][7] The International Agency for Research on Cancer (IARC) has classified ethylbenzene as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.[2] Genotoxicity studies have yielded mixed results, but the overall evidence does not support a genotoxic mechanism for its carcinogenicity.[8]
Cumene (isopropylbenzene) also has a relatively low order of acute toxicity.[3] The primary health concerns are central nervous system depression at high concentrations and irritation to the respiratory system, eyes, and skin. Similar to ethylbenzene, IARC has classified cumene as "possibly carcinogenic to humans" (Group 2B).[3]
This compound presents a significant data gap in terms of quantitative toxicology. The available hazard statements indicate that it is a hazardous substance with the potential to cause severe skin and eye damage, and is harmful through oral, dermal, and inhalation routes of exposure.[1] The presence of two ethyl groups and a second phenyl ring suggests that its toxicological profile may differ from simpler alkylbenzenes. The increased lipophilicity could potentially lead to greater bioaccumulation and persistence in the body. However, without experimental data, a direct quantitative comparison is not possible.
Conclusion and Recommendations
Ethylbenzene and cumene are alkylated aromatics with moderate long-term toxicity concerns, including potential carcinogenicity. For this compound, the available information is limited to qualitative hazard warnings, which suggest a significant potential for local and systemic toxicity.
Given the lack of quantitative data for this compound, it is strongly recommended that a comprehensive toxicological evaluation be conducted. This should include, at a minimum, studies to determine its acute toxicity (oral, dermal, and inhalation), skin and eye irritation potential, and genotoxicity. Further sub-chronic and chronic toxicity studies would be necessary to fully characterize its hazard profile and enable a robust risk assessment. Researchers and professionals handling this substance should exercise a high degree of caution, adhering to stringent safety protocols until more definitive toxicological data becomes available.
References
- 1. chemical-label.com [chemical-label.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of the effects of repeated administration of selected phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzene, ethyl(phenylethyl)-, mono-ar-ethyl deriv. | C18H22 | CID 521817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl(1-phenylethyl)benzene
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling Ethyl(1-phenylethyl)benzene. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can be harmful if swallowed and may cause skin and eye irritation. A derivative, Ethyl(phenylethyl)benzene, mono-ar-ethyl derivative, is classified as extremely flammable, toxic in contact with skin, and can cause severe skin burns and eye damage.[1] Given the potential for significant hazards, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves. | Recommended materials include neoprene and nitrile. Rubber, PVC, and latex are not recommended for heavy use.[3] |
| Body Protection | Flame-retardant and chemical-resistant lab coat or coveralls. | Nomex or Proban fabrics are recommended.[3] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges. | Required when working in poorly ventilated areas or when vapor concentrations may exceed exposure limits. For unknown concentrations or large spills, a self-contained breathing apparatus (SCBA) is necessary.[3] |
Operational Handling and Storage
Proper operational procedures are crucial to minimize exposure and prevent accidents.
Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: This substance is flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[3] No smoking in the handling area.
-
Grounding: Ground and bond containers when transferring the material to prevent static electricity buildup.
-
Personal Hygiene: Avoid contact with eyes, skin, and clothing.[3] Do not ingest. Do not breathe vapors.[3] Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container in a locked storage area.[3]
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical for safety and environmental protection.
Spill Response:
-
Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material (e.g., dry sand, earth) and place it into a sealed container for disposal.
-
Large Spills: For large spills, wear full protective clothing and a NIOSH-approved SCBA with a full face-piece.[3]
Disposal Protocol:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Do not wash spills into the sewer system.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
